H-Tic-Oet.HCl
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-2-15-12(14)11-7-9-5-3-4-6-10(9)8-13-11;/h3-6,11,13H,2,7-8H2,1H3;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLWWGAFDIKVQY-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2=CC=CC=C2CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743904 | |
| Record name | Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15912-56-8 | |
| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, ethyl ester, hydrochloride (1:1), (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15912-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Role of Tic in Peptide Conformation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide science and drug discovery, the precise control of a peptide's three-dimensional structure is paramount to its biological activity, stability, and therapeutic potential. Unconstrained peptides often exist as a dynamic ensemble of conformations in solution, which can lead to reduced receptor affinity and susceptibility to proteolytic degradation. To overcome these limitations, medicinal chemists employ a variety of strategies to introduce conformational rigidity. One of the most effective approaches is the incorporation of constrained amino acids. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) has emerged as a powerful tool for inducing specific secondary structures, particularly β-turns. This technical guide provides an in-depth exploration of the role of Tic in dictating peptide conformation, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
The Structural Impact of Tic Incorporation
Tic is a cyclic amino acid analog of phenylalanine, characterized by a bicyclic structure that severely restricts the rotational freedom of the peptide backbone. This inherent rigidity is the primary reason for its utility in peptidomimetic design.
Induction of β-Turns
The most significant and well-documented role of Tic is its propensity to induce and stabilize β-turn conformations. A β-turn is a secondary structure motif where the polypeptide chain reverses its direction, a crucial feature for the overall topology of many biologically active peptides. The constrained nature of the Tic ring system forces the peptide backbone into a folded conformation that is highly favorable for the formation of a hydrogen bond between the carbonyl oxygen of the residue at position i and the amide proton of the residue at position i+3, a hallmark of a β-turn.
The incorporation of Tic typically leads to the formation of a type I or type III β-turn, depending on the surrounding amino acid sequence and the stereochemistry of the Tic residue. The dihedral angles (φ and ψ) of the Tic residue and the subsequent residue in the peptide chain are key determinants of the specific turn type.
Quantitative Conformational Analysis of Tic-Containing Peptides
The precise conformational effects of Tic incorporation are elucidated through a combination of spectroscopic and crystallographic techniques. The following table summarizes key quantitative data from studies on Tic-containing peptides.
| Peptide Sequence | Position of Tic | Dihedral Angle (φ) of Tic | Dihedral Angle (ψ) of Tic | Induced β-Turn Type | Method of Analysis | Reference |
| H-Tyr-Tic -Phe-Phe-NH2 | 2 | -77.6° | 15.6° | Type I | NMR Spectroscopy | [1][2][3] |
| H-Dmt-Tic -NH-CH(CH2-C6H4-p-NO2)-CH2-N(CH3)2 | 2 | -60.2° | 142.1° | N/A (part of a larger constrained system) | X-ray Crystallography |
Impact on Biological Activity: A Case Study of Endomorphin-2 Analogues
Endomorphin-2 (EM-2) is an endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor. However, its therapeutic potential is limited by its poor metabolic stability. The incorporation of Tic has been explored as a strategy to develop more potent and stable EM-2 analogues.
In a study of EM-2 analogues, the replacement of Proline at position 2 with Tic resulted in a significant increase in binding affinity for the μ-opioid receptor. This enhanced affinity is attributed to the Tic-induced β-turn, which pre-organizes the peptide into a conformation that is favorable for receptor binding.
| Peptide | Sequence | μ-Opioid Receptor Binding Affinity (Ki, nM) |
| Endomorphin-2 | H-Tyr-Pro-Phe-Phe-NH2 | 0.69 |
| EM-2 Analogue | H-Tyr-Tic -Phe-Phe-NH2 | 0.18 |
This four-fold increase in binding affinity highlights the profound impact of Tic-induced conformational constraint on the biological activity of a peptide.
Experimental Protocols for Conformational Analysis
The determination of the three-dimensional structure of Tic-containing peptides relies on a suite of sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.
Sample Preparation:
-
Synthesize the Tic-containing peptide using standard solid-phase peptide synthesis (SPPS) protocols.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified peptide to obtain a dry powder.
-
Dissolve the peptide in a deuterated solvent (e.g., DMSO-d6 or CD3OH) to a final concentration of 1-5 mM.
-
Transfer the sample to a high-quality NMR tube.
Data Acquisition:
-
Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).[1]
-
Key 2D NMR experiments include:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[1]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached heteronuclei (e.g., 13C or 15N), aiding in resonance assignment.
-
Structure Calculation:
-
Assign all proton, carbon, and nitrogen resonances using the combination of COSY, TOCSY, and HSQC spectra.
-
Identify and quantify NOE cross-peaks from the NOESY spectrum to generate a list of inter-proton distance restraints.
-
Measure coupling constants (e.g., 3JHNα) from high-resolution 1D or 2D spectra to derive dihedral angle restraints (φ angles).[4]
-
Use a molecular modeling software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental restraints.
-
Analyze the resulting structures to determine the dihedral angles of the Tic residue and the overall peptide conformation.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in their crystalline state.
Methodology:
-
Crystallization:
-
Dissolve the purified Tic-containing peptide in a suitable solvent to a high concentration.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.[5][6]
-
Optimize the conditions that yield single, well-diffracting crystals.[5][6]
-
-
Data Collection:
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD or SAD).
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density.
-
Validate the final structure using various quality metrics.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Experimental Parameters:
-
Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) to a final concentration of 0.1-1 mg/mL. The buffer should be transparent in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm).
-
Acquire CD spectra in the far-UV region (typically 190-250 nm) at a controlled temperature.[9]
-
Record the spectra as an average of multiple scans to improve the signal-to-noise ratio.
-
Subtract the spectrum of the buffer from the peptide spectrum to obtain the final CD spectrum.
-
The resulting spectrum can be analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, β-turn, random coil). A characteristic CD spectrum with a minimum around 205 nm and a positive peak around 220-230 nm is indicative of a β-turn conformation.[10]
Signaling Pathways and Logical Relationships
The incorporation of Tic can significantly influence how a peptide interacts with its biological target, thereby modulating downstream signaling pathways. A generic representation of a peptide-GPCR signaling cascade is depicted below. The stabilization of a bioactive conformation by Tic can enhance the peptide's affinity and efficacy in initiating such cascades.
Caption: Generalized G-Protein Coupled Receptor (GPCR) signaling pathway initiated by a Tic-containing peptide.
Conclusion
The incorporation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a highly effective strategy in peptidomimetic design for inducing and stabilizing β-turn conformations. This conformational constraint can lead to a significant enhancement of a peptide's biological activity, as evidenced by increased receptor binding affinity. The precise structural consequences of Tic incorporation can be rigorously characterized using a combination of NMR spectroscopy, X-ray crystallography, and circular dichroism. The ability to rationally design peptides with predefined three-dimensional structures using constrained amino acids like Tic is a cornerstone of modern drug discovery, enabling the development of more potent, selective, and stable peptide-based therapeutics.
References
- 1. youtube.com [youtube.com]
- 2. Conformational analysis of protein structures derived from NMR data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy in the conformational analysis of peptides: an overview. [iris.cnr.it]
- 4. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. A Circular Dichroism and Infrared Study of β-Turn Formation in Repeat Peptides of Elastin – Oriental Journal of Chemistry [orientjchem.org]
In-Depth Technical Guide: H-Tic-Oet.HCl (CAS Number 15912-56-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tic-Oet.HCl, identified by the CAS number 15912-56-8, is the hydrochloride salt of (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives, a significant scaffold in medicinal chemistry known for a wide range of biological activities. The constrained cyclic structure of the THIQ nucleus makes it a valuable building block in the design of novel therapeutic agents, particularly those targeting the central nervous system and cardiovascular system. This technical guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential therapeutic applications of this compound and its derivatives.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 15912-56-8 | N/A |
| Molecular Formula | C₁₂H₁₆ClNO₂ | N/A |
| Molecular Weight | 241.72 g/mol | N/A |
| IUPAC Name | (S)-ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | N/A |
| Synonyms | This compound, (S)-3-Ethoxycarbonyl-1,2,3,4-tetrahydroisoquinolinium chloride | N/A |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | N/A |
| Storage Conditions | Store at 2-8°C in a dry, dark place. | N/A |
Synthesis and Experimental Protocols
The synthesis of this compound and related THIQ derivatives is a well-documented area of organic chemistry. The core tetrahydroisoquinoline structure is often formed via the Pictet-Spengler reaction.
General Synthesis of Racemic 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride
A common synthetic route to the racemic mixture of the ethyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves a multi-step process.
Experimental Workflow:
The Architecture of Stability: A Technical Guide to Constrained Amino Acids in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the strategies, synthesis, and analysis of peptides incorporating constrained amino acids. By reducing conformational flexibility, these modifications offer a powerful approach to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low binding affinity, thereby paving the way for a new generation of sophisticated therapeutics.
Core Principles and Advantages of Conformational Constraint
Native peptides often exist as a dynamic ensemble of conformations in solution. This flexibility is a double-edged sword: while it allows for adaptation to various binding partners, it also carries a significant entropic penalty upon binding to a specific target. Furthermore, the extended conformations recognized by proteases make them susceptible to rapid degradation.
Introducing conformational constraints locks the peptide into a more defined, bioactive structure. This pre-organization minimizes the entropic cost of binding, leading to enhanced binding affinity.[1] A rigid structure can also sterically hinder the approach of proteases, dramatically increasing the peptide's half-life in biological systems.
Strategies for Inducing Conformational Constraint
A variety of chemical modifications can be employed to restrict the conformational freedom of a peptide. The choice of strategy depends on the desired secondary structure and the specific therapeutic target.
-
N-Alkylation (e.g., N-Methylation): The substitution of a backbone amide proton with a methyl group is a subtle yet powerful modification.[2][3] This change eliminates a hydrogen bond donor, which can disrupt secondary structures like β-sheets but can also favor specific cis-amide bond conformations and protect against proteolysis. N-methylation has been shown to improve pharmacokinetic properties, including cell permeability and bioavailability.[2][4]
-
α,α-Disubstitution (e.g., α-Methylation): Introducing a second substituent, such as a methyl group, at the α-carbon of an amino acid residue restricts the allowable values of the Ramachandran (φ, ψ) dihedral angles. This modification is a potent inducer of helical or turn-like structures and can significantly enhance proteolytic stability.[5][6]
-
Side-Chain to Side-Chain or Backbone Cyclization: Covalently linking amino acid side chains or connecting a side chain to the peptide backbone creates a macrocycle. This is one of the most effective methods for rigidifying a peptide's structure. Common cyclization strategies include:
-
Lactam Bridges: Forming an amide bond between the side chains of acidic (Asp, Glu) and basic (Lys, Orn) residues.
-
Disulfide Bridges: Oxidative coupling of two cysteine residues to form a cystine bridge.
-
Click Chemistry: Utilizing bio-orthogonal reactions, such as the copper-catalyzed azide-alkyne cycloaddition.
-
-
Peptide Stapling: This technique involves introducing two unnatural amino acids bearing olefinic side chains (e.g., α-methyl, α-alkenyl amino acids) at specific positions within a peptide sequence (commonly i and i+4 or i and i+7). A subsequent ring-closing metathesis reaction forms a hydrocarbon "staple" that locks the peptide into an α-helical conformation. This strategy has proven highly effective for stabilizing helices involved in protein-protein interactions (PPIs).
Impact on Peptide Properties: Quantitative Insights
The introduction of constraints leads to measurable improvements in key biopharmaceutical properties. The following tables summarize representative data from the literature.
Table 1: Effect of N-Methylation on Peptide Permeability
| Compound | Sequence | N-Methylated Residues | Permeability (%T)a | H-D Exchange Half-life (Amide 1 / Amide 2) |
| 1 | cyclo[Pro-Phe-DTrp-Lys-Thr-Phe] | None | 9.5 ± 1.9 | - |
| 3 | cyclo[Pro(NMe)-Phe-DTrp-Lys(NMe)-Thr-Phe] | Pro, Lys | 23.3 ± 1.8 | >24 h / >24 h |
| 7 | cyclo[Pro-Phe-DTrp(NMe)-Lys(NMe)-Thr-Phe(NMe)] | DTrp, Lys, Phe | 5.7 ± 0.9 | <3 min / ~2 h |
aData derived from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher %T indicates greater passive diffusion. Data from[7].
Table 2: Binding Affinity of Stapled Peptides Targeting the MDM2/MDMX-p53 Interaction
| Peptide | Stapling Positions | Target | Binding Affinity (Kd or Ki, nM) |
| PMI (linear) | N/A | MDM2 | 0.49 |
| PMI (linear) | N/A | MDMX | 2.4 |
| ATSP-7041 (stapled) | i, i+7 | MDM2 | 18 |
| ATSP-7041 (stapled) | i, i+7 | MDMX | 9.5 |
| SAH-p53-8 (stapled) | i, i+7 | MDM2 | 5.7 |
Data compiled from fluorescence polarization-based competitive binding assays.[4][6]
Design, Synthesis, and Analysis Workflow
The development of a constrained peptide therapeutic is a systematic process that integrates computational design, chemical synthesis, and biophysical analysis.
Caption: A systematic workflow for the development of constrained peptides.
The cornerstone of peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) method, which involves the stepwise addition of protected amino acids to a growing chain anchored to an insoluble resin support.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
Case Study: Stapled Peptides Reactivating the p53 Tumor Suppressor Pathway
The interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX, is a critical control point in cell cycle regulation and a prime target for cancer therapy. In many cancers, MDM2 is overexpressed, leading to the ubiquitination and degradation of p53. Peptides derived from the p53 transactivation domain can disrupt this interaction, but they lack stability and cell permeability.
Hydrocarbon stapling has been successfully used to create stabilized α-helices of p53 (SAH-p53) that can penetrate cells, bind to MDM2/MDMX with high affinity, and reactivate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]
Caption: Stapled peptides block MDM2, restoring p53's tumor suppressor function.
Detailed Experimental Protocols
Synthesis of an N-Methylated Amino Acid Building Block
This protocol outlines a solid-phase method for synthesizing Fmoc-N-methyl-amino acids using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, based on the Biron-Kessler method.[4]
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
2-Chlorotrityl chloride (2-CTC) resin
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate or methyl iodide
-
2-Mercaptoethanol
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Loading: Swell 2-CTC resin in DCM. Dissolve 2 equivalents of the Fmoc-amino acid and 4 equivalents of DIPEA in DCM and add to the resin. Shake for 1-2 hours. Cap any unreacted sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the Fmoc group. Wash thoroughly with DMF and DCM.
-
Sulfonylation: Dissolve 3 equivalents of o-NBS-Cl and 6 equivalents of collidine in NMP. Add to the resin and shake for 1-2 hours to protect the primary amine.
-
Methylation: Prepare two solutions. Solution B: 6 equivalents of DBU in NMP. Solution C: 5 equivalents of dimethyl sulfate in NMP. Add Solution B to the resin and shake for 3 minutes. Add Solution C and shake for an additional 2 minutes. Repeat this process two more times.
-
Sulfonyl Deprotection: Treat the resin with a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP for 15 minutes. Repeat once.
-
Fmoc Protection: Add 3 equivalents of Fmoc-OSu and 3 equivalents of DIPEA in DMF to the resin and shake for 2 hours to protect the newly formed N-methyl amine.
-
Cleavage: Wash the resin with DMF and DCM. Cleave the N-methylated amino acid from the resin by treating it four times with a solution of 1% TFA in DCM for 1 minute each time. Collect the filtrate into water to precipitate the product while keeping side-chain protecting groups intact.
-
Purification: Extract the product, dry, and purify via standard methods (e.g., recrystallization or chromatography).
Proteolytic Stability Assay via RP-HPLC
This protocol assesses the stability of a peptide in the presence of a specific protease or in serum/plasma.
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in water or buffer)
-
Protease solution (e.g., Trypsin, Chymotrypsin) or fresh human/rat serum
-
Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA or Acetonitrile with 1% TFA)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phases: A (e.g., 0.1% TFA in water) and B (e.g., 0.1% TFA in acetonitrile)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, peptide stock solution, and the protease/serum solution to a final peptide concentration of ~50-100 µM. Prepare a control sample without the protease/serum.
-
Incubation: Incubate the reaction and control tubes at 37°C.
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of quenching solution to stop the enzymatic degradation.
-
Analysis: Centrifuge the quenched samples to pellet any precipitated proteins. Analyze the supernatant by RP-HPLC.
-
Data Processing: Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculation: Calculate the percentage of peptide remaining at each time point relative to the T=0 time point (normalized using the control sample). Plot the percentage of intact peptide versus time to determine the peptide's half-life (t1/2) under the assay conditions.
Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy
This protocol provides a method to determine the secondary structure content (e.g., α-helix, β-sheet) of a peptide in solution.
Materials:
-
Purified peptide, lyophilized
-
Appropriate solvent/buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4). Avoid buffers with high UV absorbance below 200 nm (e.g., Tris, high chloride concentrations).
-
CD Spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
-
Nitrogen gas source for purging the instrument
Procedure:
-
Instrument Preparation: Turn on the instrument lamp and allow it to warm up for at least 30 minutes. Purge the sample compartment with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Sample Preparation: Prepare a stock solution of the peptide and accurately determine its concentration (e.g., via UV absorbance at 280 nm if Trp/Tyr are present, or by quantitative amino acid analysis). Dilute the stock solution to a final concentration of approximately 0.1-0.2 mg/mL (or ~50 µM).
-
Baseline Correction: Fill the cuvette with the same buffer used for the peptide sample. Place it in the sample holder and record a baseline spectrum (e.g., from 260 nm to 190 nm).
-
Sample Measurement: Empty the cuvette, rinse it with the peptide solution, and then fill it with the peptide solution. Record the sample spectrum under the same conditions as the baseline.
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum to obtain the corrected CD signal.
-
Convert the observed ellipticity (θ) in millidegrees (mdeg) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ * MRW) / (10 * c * l) Where:
-
θ = observed ellipticity (mdeg)
-
MRW = Mean Residue Weight (molecular weight of the peptide / number of amino acids)
-
c = concentration of the peptide in g/mL
-
l = path length of the cuvette in cm
-
-
-
Structural Interpretation: Analyze the resulting spectrum. A characteristic α-helical structure shows two negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm. A β-sheet structure typically shows a negative band around 218 nm. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
Conclusion
Constrained amino acids are indispensable tools in modern peptide design, providing a rational and effective means to enhance the therapeutic potential of peptide-based drugs. By enforcing conformational rigidity, these modifications can simultaneously improve binding affinity, increase metabolic stability, and fine-tune bioavailability. The continued development of novel constraining strategies, coupled with advanced computational and analytical techniques, promises to expand the landscape of "undruggable" targets and deliver a new wave of highly specific and potent peptide therapeutics.
References
- 1. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
H-Tic-Oet.HCl molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and potential biological context of H-Tic-Oet.HCl. Due to the limited publicly available data on this specific molecule, this guide also includes information on the broader class of Tic-containing compounds and relevant experimental methodologies.
Core Molecular Data
This compound is the hydrochloride salt of the ethyl ester of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. The "Tic" designation is a common abbreviation for the tetrahydroisoquinoline-3-carboxylic acid core, a constrained amino acid analog of phenylalanine.[1][2] The "Oet" signifies an ethyl ester modification. Such amino acid esters are frequently used in peptide synthesis and drug design to enhance properties like cell permeability.[3][4][]
| Parameter | Value | Source |
| Full Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [6] |
| Molecular Weight | 241.71 g/mol | [6] |
| Synonyms | This compound | - |
Experimental Protocols
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride
This protocol is based on a known synthesis of a closely related compound and employs a standard esterification method.[7]
Materials:
-
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Methanol (or Ethanol for direct ethyl ester formation)
-
Thionyl chloride
-
Diethyl ether
Procedure:
-
A mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (e.g., 23.2 g) and methanol (200 ml) is cooled in an ice bath.[7]
-
Thionyl chloride (e.g., 15.4 ml) is added dropwise to the cooled mixture.[7]
-
The reaction mixture is then heated to reflux for approximately 4 hours.[7]
-
Following reflux, the mixture is evaporated to remove the solvent.[7]
-
The resulting solid residue is triturated in diethyl ether to yield the ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.[7]
Potential Biological Context and Signaling Pathways
The Tic scaffold is a rigid analog of phenylalanine and is often incorporated into peptidomimetics to target various receptors and enzymes.[1][2] A significant application of Tic-containing compounds is in the development of ligands for opioid receptors.[1][2] Therefore, it is plausible that this compound or molecules derived from it could interact with opioid receptor signaling pathways.
Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade.[8][9][10] The canonical pathway involves the coupling to inhibitory G proteins (Gi/o).[8][9]
This leads to:
-
Inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[8][9]
-
Modulation of ion channels, specifically the opening of potassium channels (leading to hyperpolarization) and the inhibition of calcium channels (reducing neurotransmitter release).[8][9][11]
Hypothetical Experimental Workflow
To determine if this compound interacts with opioid receptors, a standard workflow for GPCR ligand characterization would be employed. This involves an initial binding assay to assess affinity, followed by a functional assay to determine efficacy (agonist, antagonist, etc.).
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for a specific opioid receptor subtype (e.g., mu, delta, kappa).
Principle: This is a competitive binding assay where the test compound (this compound) competes with a known radiolabeled ligand for binding to the receptor.
General Protocol:
-
Preparation of Membranes: Cell membranes expressing the opioid receptor of interest are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled opioid ligand and varying concentrations of the unlabeled test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data is used to calculate the inhibitory concentration (IC₅₀) of this compound, from which the binding affinity (Ki) can be determined.
cAMP Functional Assay
Objective: To determine the functional effect of this compound on opioid receptor signaling.
Principle: Since opioid receptors are typically Gi-coupled, their activation leads to a decrease in intracellular cAMP. This assay measures changes in cAMP levels in response to the test compound.[12][13][14]
General Protocol:
-
Cell Culture: Cells expressing the opioid receptor of interest are cultured.
-
Stimulation: Cells are treated with varying concentrations of this compound. To measure antagonistic activity, cells are co-treated with a known agonist.
-
Cell Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA, HTRF, or bioluminescent reporter assays).[12][13][14][15]
-
Data Analysis: The results will indicate whether this compound acts as an agonist (decreases cAMP), an antagonist (blocks the effect of an agonist), or an inverse agonist.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Amino Acids in Pharmaceuticals | Oakwood Labs [oakwoodlabs.com]
- 4. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACIDETHYL ESTER HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]
- 13. cAMP-Glo™ Assay Protocol [promega.in]
- 14. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]
H-Tic-Oet.HCl: A Conformationally Constrained Phenylalanine Analog for Advanced Peptide and Peptidomimetic Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
H-Tic-Oet.HCl, chemically known as (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, is a synthetic, conformationally restricted amino acid analog of phenylalanine. Its rigid bicyclic structure makes it a valuable building block in medicinal chemistry, particularly in the design of peptides and peptidomimetics with enhanced potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and core functions of this compound in drug development, with a focus on its role as a key structural motif in bioactive peptides. Detailed experimental protocols for its synthesis and incorporation into peptide chains are provided, alongside visualizations of key chemical pathways.
Introduction: The Role of Conformational Constraint in Drug Design
The biological activity of peptides is intrinsically linked to their three-dimensional conformation. However, the inherent flexibility of natural peptide chains can lead to poor receptor affinity, lack of selectivity, and susceptibility to enzymatic degradation. To overcome these limitations, medicinal chemists employ conformationally constrained amino acid analogs to lock the peptide backbone into a bioactive conformation.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), the core scaffold of this compound, serves as a rigid analog of phenylalanine[1]. By incorporating the α-carbon and the phenyl ring into a bicyclic system, the torsional angles of the peptide backbone are significantly restricted. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity and selectivity.
Physicochemical Properties and the Function of the Ethyl Ester and Hydrochloride Salt
This compound is the ethyl ester derivative of Tic, formulated as a hydrochloride salt. Each component of this molecule serves a distinct purpose in its application in medicinal chemistry.
Physicochemical Data Summary
| Property | Value | Source |
| Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | Sigma-Aldrich |
| Synonym | This compound | - |
| CAS Number | 15912-56-8 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₅NO₂·HCl | Calculated |
| Molecular Weight | 241.72 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Storage Temperature | 2-8°C, Inert atmosphere | Sigma-Aldrich |
| Purity | ≥95% | Sigma-Aldrich |
The Ethyl Ester (-Oet): A Prodrug and Synthetic Handle
The ethyl esterification of the carboxylic acid group in this compound serves two primary functions:
-
Prodrug Strategy: The ester group increases the lipophilicity of the molecule compared to the free carboxylic acid. This can enhance its ability to cross cell membranes. Once inside the cell, the ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid form. This strategy is often employed to improve the pharmacokinetic profile of a drug.
-
Carboxyl Group Protection: In peptide synthesis, the carboxylic acid group of an amino acid must be protected to prevent unwanted side reactions during the coupling of the amino group to the growing peptide chain. The ethyl ester serves as a simple and effective protecting group.
The Hydrochloride Salt (.HCl): Enhancing Solubility and Stability
The formation of a hydrochloride salt is a common practice in drug development to improve the physicochemical properties of a compound. The primary advantages of the hydrochloride salt form of this compound include:
-
Increased Aqueous Solubility: The salt form is generally more soluble in water and physiological fluids compared to the free base. This is crucial for handling, formulation, and bioavailability.
-
Improved Stability and Shelf-life: The salt form is often more crystalline and less prone to degradation than the free base, leading to a longer shelf-life.
-
Ease of Handling: The crystalline nature of the salt makes it easier to weigh and handle in a laboratory setting.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is a multi-step process that begins with the formation of the Tic scaffold, followed by esterification.
Synthesis of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)
The Tic core is synthesized via the Pictet-Spengler reaction, using phenylalanine as the starting material.
Protocol:
-
A mixture of L-phenylalanine (40 g), formaldehyde (37% w/v in water, 91 ml), and concentrated hydrochloric acid (310 ml) is prepared in a round-bottom flask equipped with a reflux condenser[2].
-
The mixture is stirred and heated to reflux for 4 hours[2].
-
After reflux, the reaction mixture is stored at ambient temperature for 16 hours to allow for precipitation[2].
-
The precipitate is collected by filtration, washed with cold water, and then with acetone to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid[2].
Esterification to Form this compound
The carboxylic acid of Tic is then esterified using ethanol in the presence of an acid catalyst.
Protocol:
-
A mixture of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (23.2 g) and ethanol (200 ml) is cooled in an ice-bath.
-
Thionyl chloride (15.4 ml) is added dropwise to the cooled mixture.
-
The mixture is then heated to reflux for 4 hours.
-
Following reflux, the mixture is evaporated to dryness.
-
The solid residue is triturated in diethyl ether to yield ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (this compound)[3].
References
- 1. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. prepchem.com [prepchem.com]
- 3. 1,2,3,4-TETRAHYDRO-ISOQUINOLINE-3-CARBOXYLIC ACIDETHYL ESTER HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
H-Tic-Oet.HCl: A Chiral Building Block for Angiotensin-Converting Enzyme (ACE) Inhibitors
An In-depth Technical Guide for Researchers and Drug Development Professionals
(S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, commonly known as H-Tic-Oet.HCl, is a pivotal chiral building block in the synthesis of a class of pharmaceuticals known as Angiotensin-Converting Enzyme (ACE) inhibitors. This guide provides a comprehensive overview of its properties, synthesis, and application in the development of drugs targeting the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure.
Physicochemical Properties
This compound is a white to off-white crystalline solid. Its properties are summarized in the table below.
| Property | Value |
| Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |
| Synonyms | This compound, (S)-Tic-OEt.HCl |
| CAS Number | 15912-56-8 |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.72 g/mol |
| Appearance | White to off-white crystalline solid |
| Purity | Typically ≥95% |
| Storage | 2-8°C, under inert atmosphere |
Synthesis of Chiral this compound
The synthesis of enantiomerically pure (S)-H-Tic-Oet.HCl is a critical step in the production of ACE inhibitors. The process typically involves a two-stage approach: the synthesis of the racemic compound followed by chiral resolution.
Synthesis of Racemic this compound via Pictet-Spengler Reaction
The core tetrahydroisoquinoline structure is synthesized using the Pictet-Spengler reaction. This involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Experimental Protocol:
-
Reaction Setup: A mixture of phenylalanine (1 equivalent), formaldehyde (37% aqueous solution, 2.5 equivalents), and concentrated hydrochloric acid is prepared in a reaction vessel.
-
Reaction Conditions: The mixture is stirred and heated to reflux for 4 hours.
-
Crystallization: The reaction is then cooled to ambient temperature and stored for 16 hours to allow for the precipitation of racemic 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
Isolation: The precipitate is filtered, washed with cold water and acetone, and dried to yield the racemic acid.
-
Esterification: The racemic acid (1 equivalent) is suspended in methanol. The mixture is cooled in an ice bath, and thionyl chloride (1.2 equivalents) is added dropwise.
-
Reflux: The mixture is heated to reflux for 4 hours.
-
Workup: The solvent is removed under reduced pressure, and the solid residue is triturated with diethyl ether to yield racemic ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.
Logical Relationship of the Pictet-Spengler Reaction
Caption: Pictet-Spengler reaction mechanism for tetrahydroisoquinoline synthesis.
Chiral Resolution of Racemic this compound
The separation of the desired (S)-enantiomer from the racemic mixture is achieved through chiral resolution, typically using a chiral resolving agent like tartaric acid.
Experimental Protocol:
-
Salt Formation: The racemic ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate free base is dissolved in a suitable solvent (e.g., ethanol). An equimolar amount of a chiral resolving agent, such as L-(-)-tartaric acid, is added.
-
Diastereomeric Salt Crystallization: The solution is heated to obtain a clear solution and then allowed to cool slowly. The less soluble diastereomeric salt of (S)-H-Tic-Oet with L-tartaric acid will preferentially crystallize.
-
Isolation of Diastereomeric Salt: The crystals are collected by filtration and can be recrystallized to improve enantiomeric purity.
-
Liberation of the Free Base: The isolated diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to liberate the free (S)-ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate.
-
Extraction: The free base is extracted into an organic solvent (e.g., dichloromethane).
-
Formation of Hydrochloride Salt: The organic extract is dried, and the solvent is evaporated. The residue is dissolved in a suitable solvent (e.g., diethyl ether), and hydrogen chloride gas or a solution of HCl in an organic solvent is added to precipitate the (S)-ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.
-
Final Product: The precipitate is filtered and dried to yield the final product.
| Step | Reagents and Conditions | Typical Yield | Enantiomeric Excess (e.e.) |
| Pictet-Spengler & Esterification | Phenylalanine, Formaldehyde, HCl, Thionyl Chloride, Methanol/Ethanol | 60-70% (racemic) | N/A |
| Chiral Resolution | L-(-)-Tartaric Acid, Ethanol, NaOH, HCl | 35-45% (based on racemate) | >99% |
Application in the Synthesis of ACE Inhibitors: The Case of Quinapril
(S)-H-Tic-Oet.HCl is a key precursor for the synthesis of quinapril, an ACE inhibitor used to treat hypertension and heart failure.
Experimental Workflow:
The synthesis involves the coupling of (S)-H-Tic-Oet.HCl with another chiral intermediate, (2S,4S)-2-(4-methyl-2,5-dioxooxazolidin-3-yl)-4-phenylbutyric acid ethyl ester.
Caption: Synthetic workflow for Quinapril using this compound.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)
ACE inhibitors, synthesized from this compound, exert their therapeutic effect by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.
Signaling Pathway:
The diagram below illustrates the RAAS pathway and the point of intervention by ACE inhibitors.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the action of ACE inhibitors.
By inhibiting ACE, these drugs prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in lower blood pressure.
Conclusion
This compound is a valuable and indispensable chiral building block in medicinal chemistry. Its efficient and enantioselective synthesis is crucial for the production of life-saving ACE inhibitors. A thorough understanding of its properties, synthesis, and the biological pathways it helps to modulate is essential for researchers and professionals in the field of drug development.
The Stereochemical Landscape of Tic Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally constrained analog of phenylalanine, has emerged as a critical structural motif in medicinal chemistry. Its rigid framework allows for the precise orientation of pharmacophoric elements, making it an invaluable tool in the design of peptides and small molecules with enhanced potency, selectivity, and metabolic stability. The stereochemistry at the C3 chiral center, and in relation to other stereocenters within a molecule, profoundly dictates the biological activity of Tic-containing compounds. This technical guide provides an in-depth exploration of the stereochemistry of Tic derivatives, focusing on their synthesis, conformational analysis, receptor binding, and the signaling pathways they modulate.
The Decisive Role of Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in Tic derivatives is a paramount determinant of their interaction with biological targets.[1] Enantiomers of a chiral drug can exhibit widely different pharmacological effects, with one being therapeutic while the other is inactive or even toxic.[2] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact selectively with different stereoisomers.[3][4]
In the context of Tic derivatives, this stereoselectivity is prominently observed in their interactions with opioid receptors. The orientation of the aromatic ring and the carboxylic acid group, dictated by the (R) or (S) configuration at the C3 position, governs the binding affinity and functional activity (agonist versus antagonist) at mu (µ), delta (δ), and kappa (κ) opioid receptors.
Quantitative Analysis of Stereoisomer-Receptor Interactions
The influence of stereochemistry on the biological activity of Tic derivatives is quantitatively demonstrated through receptor binding assays. The binding affinity, typically expressed as the inhibition constant (Ki), varies significantly between different diastereomers of Tic-containing peptides.
| Peptide Derivative | Stereochemistry | Receptor | Binding Affinity (Ki, nM) | Activity |
| TIPP (Tyr-Tic -Phe-Phe) | (S)-Tic | δ-opioid | 0.2 - 1.5 | Antagonist |
| TIPP (Tyr-Tic -Phe-Phe) | (R)-Tic | δ-opioid | > 10,000 | Inactive |
| Dmt-Tic -NH-CH(CH2-Bid)COOH | (S)-Tic | δ-opioid | 0.042 | Agonist |
| Dmt-Tic -NH-CH(CH2-Bid)COOH | (R)-Tic | δ-opioid | Significantly Lower | Lower Agonist Potency |
Note: The values presented are representative and compiled from multiple sources. Actual values may vary depending on the specific assay conditions.[5][6]
Conformational Analysis: Unveiling the 3D Structure
The conformational preferences of Tic derivatives, which are directly influenced by their stereochemistry, are elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling.
NMR Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for determining the conformation of Tic derivatives in solution. The vicinal coupling constants (³J) between protons on adjacent atoms are related to the dihedral angle between them, as described by the Karplus equation.[7] By measuring these coupling constants, the preferred rotamers and the overall conformation of the molecule can be deduced.
| Coupling Constant | Dihedral Angle (Φ) | Implication for Conformation |
| ³J(Hα, Hβ) | ~0° or ~180° | Extended or anti-periplanar conformation |
| ³J(Hα, Hβ) | ~90° | Gauche conformation |
X-ray Crystallography
X-ray crystallography provides a high-resolution, solid-state structure of Tic derivatives, offering a precise picture of bond lengths, bond angles, and dihedral angles.[8][9] This technique is invaluable for visualizing the exact spatial arrangement of the molecule and for understanding its intermolecular interactions within a crystal lattice.
Experimental Protocols
Asymmetric Synthesis of (S)-Tic
The enantioselective synthesis of Tic derivatives is crucial for accessing stereochemically pure compounds for biological evaluation. One common approach is the use of a chiral auxiliary.[10]
Workflow for Asymmetric Synthesis of (S)-Tic:
Caption: Asymmetric synthesis workflow.
Methodology:
-
Attachment of Chiral Auxiliary: An achiral precursor, such as a substituted phenethylamine, is reacted with a chiral auxiliary, for example, an Evans oxazolidinone, to form a chiral intermediate.
-
Diastereoselective Cyclization: The intermediate undergoes a diastereoselective intramolecular cyclization reaction, often promoted by a Lewis acid, to form the tetrahydroisoquinoline ring system. The stereochemistry of the chiral auxiliary directs the formation of one diastereomer over the other.
-
Cleavage of Auxiliary: The chiral auxiliary is subsequently cleaved, typically by hydrolysis, to yield the enantiomerically enriched Tic derivative.
-
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired stereoisomer with high enantiomeric excess.
Radioligand Binding Assay for Opioid Receptors
This protocol outlines a competitive binding assay to determine the affinity of a Tic derivative for opioid receptors.[11][12][13]
Workflow for Radioligand Binding Assay:
Caption: Radioligand binding assay workflow.
Methodology:
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated in a buffer solution containing a known concentration of a radiolabeled ligand (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled Tic derivative being tested.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways of Tic Derivative-Modulated Opioid Receptors
Tic derivatives that act on opioid receptors modulate downstream signaling cascades through G-protein coupled receptors (GPCRs).[6][14] Opioid receptors are coupled to inhibitory G-proteins (Gαi/o).
Opioid Receptor Signaling Pathway:
Caption: Opioid receptor signaling cascade.
Upon agonist binding of a Tic derivative, the following intracellular events are initiated:
-
G-Protein Activation: The opioid receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the α-subunit of the associated G-protein.
-
Dissociation: The Gαi/o-GTP subunit dissociates from the βγ-subunits.
-
Downstream Effects:
-
The Gαi/o-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
The βγ-subunits can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels (causing hyperpolarization) and the closing of voltage-gated calcium (Ca2+) channels (reducing neurotransmitter release).
-
The signaling cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating gene expression and cell growth.
-
Conclusion
The stereochemistry of Tic derivatives is a critical parameter that profoundly influences their pharmacological properties. A thorough understanding of the synthesis of stereochemically pure Tic-containing compounds, coupled with detailed conformational analysis and quantitative assessment of their interactions with biological targets, is essential for the rational design of novel therapeutics. The ability to control and characterize the stereochemistry of these molecules provides a powerful strategy for optimizing drug candidates with improved potency, selectivity, and desired functional activity. This guide has provided a comprehensive overview of the core principles and experimental methodologies that are fundamental to advancing research and development in this important area of medicinal chemistry.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Peptides developed against receptor binding sites of the E glycoprotein neutralize tick-borne encephalitis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. pubcompare.ai [pubcompare.ai]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. revvity.com [revvity.com]
- 14. researchgate.net [researchgate.net]
Topic: Exploratory Studies of Tic-Containing Peptides
An in-depth technical guide or whitepaper on the core.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptides are crucial molecules in biochemistry and pharmacology, but their therapeutic application is often limited by poor metabolic stability, low oral bioavailability, and conformational flexibility, which can lead to non-selective receptor binding. To overcome these limitations, medicinal chemists often incorporate constrained amino acids into peptide sequences. One such building block is 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) , a conformationally rigid analog of phenylalanine. The incorporation of Tic restricts the peptide backbone into a specific conformation, which can enhance binding affinity, improve selectivity for a particular receptor subtype, and increase resistance to enzymatic degradation.[1] This guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and experimental protocols relevant to the exploration of Tic-containing peptides as potential therapeutic agents.
Synthesis of Tic-Containing Peptides
The synthesis of Tic-containing peptides typically involves two key stages: the preparation of the Tic amino acid itself and its subsequent incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).
Synthesis of the Tic Moiety
The foundational method for synthesizing the Tic scaffold is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine, such as one derived from phenylalanine, with an aldehyde or ketone, followed by cyclization.[1] This process allows for the creation of the characteristic tetrahydroisoquinoline ring structure with stereocontrol, yielding discrete Tic building blocks ready for peptide synthesis.[1]
Incorporation into Peptides via SPPS
Once synthesized, the Fmoc-protected Tic residue can be incorporated into a peptide sequence using standard Solid-Phase Peptide Synthesis (SPPS) protocols. The general workflow begins with the attachment of the C-terminal amino acid to a solid support (resin).[2] The peptide chain is then elongated in a stepwise manner by sequentially adding N-α-protected amino acids.[2] Each cycle involves the deprotection of the N-terminal group, followed by the coupling of the next amino acid.[2]
A critical consideration when the Tic residue is near the C-terminus is the potential for diketopiperazine formation, an unwanted side reaction. To mitigate this, using a sterically hindered resin, such as 2-chlorotrityl chloride resin , is preferred, especially if Tic is one of the first two amino acids in the sequence.[2]
Structure-Activity Relationship (SAR) Studies
The primary motivation for using Tic is to induce a specific, constrained conformation in a peptide. This rigidity can dramatically alter its biological activity. SAR studies systematically explore how this structural modification affects properties like receptor binding affinity and selectivity.
A prominent example is in the development of selective opioid receptor ligands. The mu (μ) and delta (δ) opioid receptors are important targets for analgesics, but cross-reactivity can lead to side effects. By replacing a flexible phenylalanine (Phe) residue with the rigid Tic moiety, researchers have successfully converted non-selective or agonist peptides into highly selective antagonists.[1]
For instance, replacing the C-terminal D-Phe in the potent μ-antagonist CTP with D-Tic resulted in TCTP, an antagonist with over 7,000-fold selectivity for the μ-receptor over the δ-receptor.[1] Similarly, modifying a μ-selective agonist by replacing D-Phe with Tic led to the creation of TIPP, a highly potent and selective δ-receptor antagonist.[1]
Quantitative SAR Data
The following table summarizes the quantitative impact of Tic incorporation on opioid receptor affinity and selectivity, based on cited literature.[1]
| Peptide | Sequence | Modification | Receptor | Affinity (IC50, nM) | Selectivity (Receptor Ratio) |
| CTP | H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 | Lead μ-Antagonist | μ | 3.7 | - |
| TCTP | H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-D-Tic -NH2 | D-Phe -> D-Tic | μ | - | μ/δ = 7,770 |
| TIPP | H-Tyr-Tic -Phe-Phe-NH2 | D-Phe -> Tic | δ | - | δ/μ = 1,410 |
Signaling Pathways of Tic-Peptide Targets
Tic-containing peptides are often designed to target G-protein coupled receptors (GPCRs), such as the opioid receptors. The mechanism of action involves modulating the intracellular signaling cascades initiated by these receptors.
Upon binding of a ligand (e.g., a Tic-peptide antagonist), the GPCR is stabilized in an inactive conformation, preventing its interaction with the intracellular heterotrimeric G-protein. This blockage inhibits the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, thereby preventing the dissociation of the G-protein into its Gα and Gβγ subunits. Consequently, downstream effector proteins, such as adenylyl cyclase, are not modulated, and the cellular response associated with receptor activation is blocked.
Key Experimental Protocols
This section provides detailed methodologies for key experiments in the study of Tic-containing peptides.
Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a generic Tic-containing peptide using the Fmoc/tBu strategy.
-
Resin Selection and Loading:
-
Select a suitable resin. For C-terminal Tic peptides, 2-chlorotrityl chloride resin is recommended to prevent diketopiperazine formation.[2]
-
Swell the resin in Dichloromethane (DCM) for 30 minutes.
-
Dissolve the first Fmoc-protected amino acid and Diisopropylethylamine (DIEA) in DCM and add it to the swollen resin. Agitate for 1-2 hours.
-
Cap any unreacted sites on the resin using a solution of DCM/Methanol/DIEA. Wash the resin thoroughly with DCM and Methanol and dry under vacuum.
-
-
Peptide Chain Elongation (One Coupling Cycle):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in Dimethylformamide (DMF) for 5-10 minutes. Drain, repeat for another 10-15 minutes, then wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (including Fmoc-Tic-OH) by dissolving it with a coupling agent (e.g., HBTU/HOBt) and DIEA in DMF.
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature.
-
Perform a ninhydrin test to confirm complete coupling. If incomplete, repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
Repeat this cycle until the full peptide sequence is assembled.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it.
-
Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Purification and Analysis:
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS).
-
Protocol: In Vitro Peptide Stability in Plasma
This protocol is adapted from methodologies used to assess the stability of peptides in biological fluids.[3]
-
Sample Preparation:
-
Prepare a stock solution of the purified Tic-containing peptide in an appropriate solvent (e.g., 20% acetonitrile in water).
-
Thaw human blood plasma (or other biological matrix) on ice.
-
Prepare reaction samples by diluting the peptide stock solution into the plasma to a final concentration of 10 µM in a 1:1 plasma/DPBS mixture.
-
-
Incubation:
-
Incubate the samples at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Protein Precipitation:
-
Immediately stop the enzymatic degradation in the aliquot by adding 3 volumes of ice-cold acetonitrile (ACN). This method has been shown to be effective for precipitating plasma proteins with minimal peptide loss.[3]
-
Vortex the sample vigorously and incubate at -20°C for 20 minutes to facilitate protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant, which contains the remaining peptide.
-
Analyze the amount of intact peptide in the supernatant using LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Quantify the peptide by measuring the Total Ion Chromatogram (TIC) area relative to a reference sample (time point 0).[3]
-
Plot the percentage of remaining peptide against time to determine the peptide's half-life in plasma.
-
References
Methodological & Application
Application Notes and Protocols for Incorporating H-Tic-Oet.HCl in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tic-Oet.HCl, the ethyl ester hydrochloride salt of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained, non-proteinogenic amino acid. Its rigid structure makes it a valuable building block in the design of peptidomimetics and bioactive peptides with enhanced stability and receptor affinity. This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its successful application in SPPS.
| Property | Value | Reference |
| IUPAC Name | ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | [1] |
| Synonym | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride | [1] |
| CAS Number | 15912-56-8 | [1] |
| Molecular Formula | C12H16ClNO2 | [1] |
| Molecular Weight | 241.71 g/mol | |
| Physical Form | Solid | [1] |
| Storage | Inert atmosphere, 2-8°C | [1] |
Application in Solid-Phase Peptide Synthesis
The incorporation of constrained amino acids like this compound into a growing peptide chain requires careful optimization of coupling conditions to ensure high efficiency and minimize racemization. The bulky nature of the Tic side chain can present steric hindrance, potentially slowing down the coupling reaction.
Recommended Coupling Strategies
Several coupling reagents are suitable for SPPS. For sterically hindered amino acids such as this compound, the use of highly efficient activating agents is recommended. The choice of coupling reagent is critical for achieving high yields and purity.
| Coupling Reagent | Additive | Key Advantages |
| HBTU/HATU | HOBt/HOAt | High coupling efficiency, rapid reaction times, and suppression of racemization.[2] |
| PyBOP | Effective for sterically hindered amino acids. | |
| DIC | HOBt | Cost-effective and widely used, with HOBt added to suppress racemization.[3] |
Note: The addition of 1-hydroxybenzotriazole (HOBt) or its analogues is highly recommended to minimize the risk of racemization during the activation of the amino acid.[1][2][3]
Experimental Protocols
The following protocols are based on standard Fmoc-based solid-phase peptide synthesis procedures and are adapted for the incorporation of this compound.
Protocol 1: Manual Solid-Phase Peptide Synthesis
This protocol outlines the manual steps for the incorporation of this compound into a peptide sequence on a solid support.
1. Resin Swelling:
- Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.
- Add dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF from the swollen resin.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3 eq.), and HOBt (3 eq.) in DMF.
- Add a base such as N,N-diisopropylethylamine (DIPEA) (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.
- Add the activated this compound solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours. The reaction progress can be monitored using a ninhydrin test.
- Once the coupling is complete (negative ninhydrin test), drain the solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).
4. Capping (Optional but Recommended):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
- Wash the resin with DMF and DCM.
5. Cleavage and Deprotection:
- After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Workflow for this compound Incorporation in SPPS
Caption: A generalized workflow for the incorporation of this compound using Fmoc-SPPS.
Potential Applications and Biological Activity
Peptides containing the 1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated a range of biological activities, making them attractive candidates for drug discovery and development.
Antimicrobial and Antifungal Activity
Several studies have shown that peptides incorporating the tetrahydroisoquinoline moiety exhibit potent antimicrobial and antifungal properties. These peptides can disrupt the cell membranes of pathogens, leading to cell death. This makes them promising leads for the development of new antibiotics to combat drug-resistant infections.
Signaling Pathway of Antimicrobial Peptides
Many antimicrobial peptides exert their effects by interacting with and disrupting the bacterial cell membrane. This can occur through various models, such as the barrel-stave, toroidal pore, or carpet model, all of which lead to membrane permeabilization and leakage of cellular contents.
Caption: A simplified model of the mechanism of action for membrane-disrupting antimicrobial peptides.
Conclusion
The incorporation of this compound into peptide sequences offers a powerful strategy for developing novel peptidomimetics with enhanced biological activity and stability. By employing optimized coupling protocols, researchers can efficiently synthesize these modified peptides for a wide range of applications in drug discovery and biomedical research. The information provided in these application notes serves as a comprehensive guide for the successful implementation of this compound in solid-phase peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Tic-Oet.HCl Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tic-Oet.HCl, chemically known as (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, is a conformationally constrained analog of phenylalanine ethyl ester. The rigid tetrahydroisoquinoline scaffold makes it a valuable building block in medicinal chemistry for the design of peptides, peptidomimetics, and other small molecules with defined three-dimensional structures. Incorporation of the Tic (tetrahydroisoquinoline-3-carboxylic acid) moiety can lead to compounds with enhanced biological activity, selectivity, and metabolic stability. Derivatives of tetrahydroisoquinoline have shown a wide range of biological activities, including antimicrobial, enzyme inhibitory, and receptor modulating properties.
These application notes provide detailed protocols for the solution-phase coupling of this compound with a standard N-protected amino acid, N-Boc-L-Phenylalanine, using common peptide coupling reagents.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |
| Synonyms | This compound |
| CAS Number | 15912-56-8 |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Appearance | White to off-white solid |
| Storage | Store at 2-8°C in an inert atmosphere. |
Experimental Protocols
This section details two common and effective protocols for the solution-phase coupling of this compound with N-Boc-L-Phenylalanine to form the dipeptide Boc-Phe-Tic-Oet.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve coupling efficiency.
Materials:
-
N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve N-Boc-L-Phenylalanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (10 mL per mmol of Boc-Phe-OH).
-
In a separate flask, suspend this compound (1.0 eq.) in anhydrous DCM and add DIPEA (1.1 eq.) to neutralize the hydrochloride salt and form the free amine. Stir for 15-20 minutes at room temperature.
-
-
Activation and Coupling:
-
Cool the Boc-Phe-OH/HOBt solution to 0°C in an ice bath.
-
Add EDC.HCl (1.2 eq.) to the cooled solution and stir for 20 minutes at 0°C to activate the carboxylic acid.
-
Add the neutralized H-Tic-Oet solution from step 1 to the activated Boc-Phe-OH solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure dipeptide, Boc-Phe-Tic-Oet.
-
Protocol 2: HATU Mediated Coupling
This protocol employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent, particularly useful for sterically hindered amino acids.
Materials:
-
N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve N-Boc-L-Phenylalanine (1.0 eq.) in anhydrous DMF (5 mL per mmol of Boc-Phe-OH).
-
Add HATU (1.1 eq.) to the solution.
-
-
Activation and Coupling:
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.5 eq.) to the reaction mixture. The solution should change color, indicating the formation of the active ester. Stir for 15 minutes at 0°C.
-
Add a solution of this compound (1.0 eq.) and DIPEA (1.1 eq.) in a small amount of anhydrous DMF to the activated Boc-Phe-OH solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Work-up:
-
Pour the reaction mixture into cold water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Data Presentation
The following table summarizes expected outcomes for the coupling of N-Boc-L-Phenylalanine with this compound.
| Coupling Protocol | Reagents (eq.) | Solvent | Reaction Time | Typical Yield | Purity (by HPLC) |
| EDC/HOBt | Boc-Phe-OH (1.0), this compound (1.0), EDC.HCl (1.2), HOBt (1.1), DIPEA (2.1) | DCM | 12-16 h | 75-85% | >95% |
| HATU | Boc-Phe-OH (1.0), this compound (1.0), HATU (1.1), DIPEA (3.6) | DMF | 2-4 h | 85-95% | >98% |
Characterization Data for Boc-Phe-Tic-Oet:
| Analysis | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35-7.15 (m, 5H, Phe Ar-H), 7.10-6.95 (m, 4H, Tic Ar-H), 5.10 (d, 1H, Phe α-H), 4.95 (m, 1H, Tic α-H), 4.20 (q, 2H, OCH₂CH₃), 3.30-3.00 (m, 4H, Phe β-CH₂ and Tic CH₂), 1.45 (s, 9H, Boc), 1.25 (t, 3H, OCH₂CH₃) |
| Mass Spectrometry (ESI+) | m/z calculated for C₂₈H₃₆N₂O₅ [M+H]⁺: 481.27; found: 481.3 |
Visualizations
Experimental Workflow: EDC/HOBt Coupling
Caption: Workflow for EDC/HOBt mediated coupling.
Potential Signaling Pathway Involvement
Derivatives of tetrahydroisoquinoline have been investigated for their antimicrobial properties. One potential mechanism of action is the disruption of bacterial cell membrane integrity, which can lead to cell death. This process can be initiated by the interaction of the compound with the bacterial cell wall and membrane components.
Caption: Hypothesized antimicrobial action of Tic-peptides.
Application Notes and Protocols: H-Tic-Oet.HCl in Drug Discovery
Topic: H-Tic-Oet.HCl Applications in Drug Discovery Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, chemically known as (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, is a valuable chiral building block in medicinal chemistry. It belongs to the class of tetrahydroisoquinolines (THIQs), a "privileged scaffold" frequently found in biologically active natural products and synthetic compounds. The rigid, conformationally constrained structure of the THIQ nucleus makes it an ideal starting point for the design of potent and selective ligands for various biological targets. This document provides detailed application notes and protocols for the use of this compound in the discovery of novel therapeutic agents, with a particular focus on the development of anticancer agents targeting the Bcl-2 family of proteins.
Application: Development of Bcl-2/Mcl-1 Inhibitors for Cancer Therapy
The Bcl-2 (B-cell lymphoma 2) family of proteins are key regulators of the intrinsic pathway of apoptosis, or programmed cell death. In many cancers, anti-apoptotic Bcl-2 proteins such as Bcl-2 and Mcl-1 are overexpressed, allowing cancer cells to evade apoptosis and promoting tumor survival and resistance to therapy. Small molecules that inhibit these anti-apoptotic proteins can restore the natural process of cell death in cancer cells, making them a promising class of anticancer drugs. Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which can be synthesized from this compound, have been identified as potent dual inhibitors of Bcl-2 and Mcl-1.
Signaling Pathway of Bcl-2 Mediated Apoptosis
The following diagram illustrates the role of Bcl-2 family proteins in the intrinsic apoptosis pathway and the mechanism of action of THIQ-based inhibitors.
Caption: Bcl-2 mediated intrinsic apoptosis pathway and inhibition by THIQ derivatives.
Experimental Workflow
The overall workflow for the synthesis of a library of potential Bcl-2/Mcl-1 inhibitors from this compound and subsequent biological evaluation is depicted below.
Caption: Workflow for synthesis and screening of a THIQ-based compound library.
Quantitative Data
The following table summarizes the binding affinities of a series of N-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxamide derivatives against Bcl-2 protein. These compounds can be synthesized from this compound via hydrolysis and subsequent amide coupling.
| Compound ID | R Group (Substitution on Amide Nitrogen) | Binding Affinity (Ki) for Bcl-2 (µM)[1] |
| Lead Compound 1 | 4-Chlorophenyl | 5.2 |
| Analog 1a | Phenyl | > 50 |
| Analog 1b | 4-Methoxyphenyl | 15.8 |
| Analog 1c | 4-Nitrophenyl | 8.9 |
| Analog 1d | 3,4-Dichlorophenyl | 3.1 |
| Analog 1e | Naphthyl | 6.5 |
Experimental Protocols
Protocol 1: Hydrolysis of this compound to (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
This protocol describes the conversion of the ethyl ester starting material to the corresponding carboxylic acid, which is the key intermediate for amide coupling.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in 1 M NaOH (3 equivalents) in a round-bottom flask.
-
Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.
-
The crude product can be purified by recrystallization if necessary.
Protocol 2: Amide Coupling of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid with an Amine using EDC/HOBt
This protocol details the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxamides.
Materials:
-
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (from Protocol 1)
-
Substituted amine (e.g., 4-chloroaniline) (1.1 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a stirred solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (1 equivalent) in anhydrous DCM, add the substituted amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Protocol 3: Fluorescence Polarization (FP) Assay for Bcl-2 Binding Affinity
This protocol describes a competitive binding assay to determine the affinity of the synthesized compounds for the Bcl-2 protein.
Materials:
-
Synthesized THIQ derivatives
-
Recombinant human Bcl-2 protein
-
Fluorescently labeled Bak-BH3 peptide probe
-
Assay buffer (e.g., PBS, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In each well of the 384-well plate, add the Bcl-2 protein to a final concentration of 50 nM.
-
Add the fluorescently labeled Bak-BH3 peptide probe to a final concentration of 10 nM.
-
Add the serially diluted test compounds to the wells. Include wells with no compound (positive control) and wells with no Bcl-2 protein (negative control).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the Ki values for each compound by fitting the data to a competitive binding equation.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of complex, biologically active molecules. Its application in the development of tetrahydroisoquinoline-based Bcl-2/Mcl-1 inhibitors highlights its potential in cancer drug discovery. The protocols and data presented here provide a framework for researchers to utilize this building block in their own drug discovery efforts.
References
Application Notes and Protocols for Inducing β-Turn Structures with H-Tic-Oet.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide and protein engineering, the precise control of secondary structure is paramount for dictating biological activity and stability. The β-turn, a crucial secondary structural motif, facilitates the folding of polypeptide chains and is often implicated in molecular recognition events. H-Tic-Oet.HCl, the ethyl ester hydrochloride of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), serves as a potent inducer of β-turn conformations within peptide sequences. The rigid bicyclic structure of the Tic moiety constrains the peptide backbone, forcing it to adopt a reverse turn. This application note provides detailed protocols for the incorporation of this compound into peptides and subsequent conformational analysis to verify the induction of β-turn structures.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |
| Synonyms | This compound |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| CAS Number | 15912-56-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as DMF and DMSO. |
| Storage | Store at 2-8°C under an inert atmosphere. |
Mechanism of β-Turn Induction
The Tic residue, being a constrained analog of phenylalanine or proline, introduces a rigid bend in the peptide backbone. When incorporated into a peptide sequence, the fixed dihedral angles of the Tic ring system predispose the local conformation to a β-turn. This is a valuable tool for medicinal chemists and peptide designers seeking to stabilize bioactive conformations, enhance receptor affinity, and improve metabolic stability.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide, Ac-Ala-Tic-NH₂, on a Rink Amide resin to demonstrate the incorporation of the Tic moiety. The ethyl ester of this compound will be hydrolyzed in situ or, more commonly, the protected Boc-Tic-OH or Fmoc-Tic-OH is used directly. For this protocol, we will assume the use of Fmoc-Tic-OH.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Ala-OH
-
Fmoc-Tic-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Coupling of Fmoc-Tic-OH:
-
In a separate vial, dissolve Fmoc-Tic-OH (3 equivalents relative to resin loading), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue), repeat the coupling.
-
Wash the resin with DMF (5 times).
-
-
Fmoc Deprotection: Repeat step 2.
-
Coupling of Fmoc-Ala-OH: Repeat step 3 with Fmoc-Ala-OH.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation:
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF to the resin.
-
Shake for 30 minutes.
-
Wash the resin with DMF (5 times) and then with DCM (3 times).
-
-
Cleavage and Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the peptide by mass spectrometry.
Workflow for Solid-Phase Peptide Synthesis of a Tic-Containing Peptide
Caption: Workflow for the synthesis of a Tic-containing peptide.
Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution. A β-turn conformation will give a characteristic CD spectrum.
Materials:
-
Purified Tic-containing peptide
-
Trifluoroethanol (TFE)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in phosphate buffer at a concentration of 1 mg/mL.
-
Prepare two samples for analysis:
-
Peptide in 100% phosphate buffer (typically promotes random coil).
-
Peptide in a TFE/buffer mixture (e.g., 50:50 v/v) to promote secondary structure formation.
-
-
The final peptide concentration for CD analysis should be in the range of 0.1-0.2 mg/mL.
-
-
Instrument Setup:
-
Set the instrument to scan from 260 nm to 190 nm.
-
Use a bandwidth of 1 nm, a data pitch of 0.5 nm, and a scanning speed of 100 nm/min.
-
Maintain the sample temperature at 25°C using a Peltier temperature controller.
-
-
Data Acquisition:
-
Record a baseline spectrum of the corresponding solvent (buffer or TFE/buffer mixture).
-
Record the CD spectrum of the peptide sample.
-
Acquire at least three scans and average them to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:
-
mdeg = recorded ellipticity in millidegrees
-
MRW = mean residue weight (molecular weight of the peptide / number of residues)
-
c = concentration in mg/mL
-
l = path length in cm
-
-
Expected Results: A peptide with a well-defined β-turn structure will typically exhibit a CD spectrum with a negative band around 215-225 nm and a positive band around 195-205 nm. The exact positions and intensities of these bands can vary depending on the specific type of β-turn and the surrounding amino acid sequence.
Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the peptide conformation in solution, including the identification of specific hydrogen bonds and inter-proton distances that are characteristic of β-turns.
Materials:
-
Purified Tic-containing peptide
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR spectrometer (≥ 500 MHz)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen deuterated solvent at a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
¹H 1D spectrum
-
2D TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space correlations between protons that are close in space (< 5 Å). A mixing time of 200-400 ms is typically used for NOESY.
-
¹³C HSQC (Heteronuclear Single Quantum Coherence) for assigning carbon resonances.
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and HSQC spectra to assign the ¹H and ¹³C chemical shifts for each residue in the peptide.
-
Identification of Key NOEs: Analyze the NOESY/ROESY spectrum for specific cross-peaks that are characteristic of a β-turn. For a type I or II β-turn involving residues i+1 and i+2, key NOEs include:
-
A strong dαN(i+2, i+3) NOE.
-
A medium dNN(i+1, i+2) NOE.
-
A dαN(i+1, i+2) NOE.
-
-
Dihedral Angle Restraints: Measure ³J(HN,Hα) coupling constants from the 1D ¹H spectrum to obtain information about the φ dihedral angle.
-
-
Structure Calculation: Use the identified NOE distance restraints and dihedral angle restraints to calculate a family of 3D structures using molecular dynamics and simulated annealing protocols in software such as CYANA, XPLOR-NIH, or Amber.
Representative Quantitative Data for a Tic-Containing Peptide
The following tables present representative data that would be expected from the conformational analysis of a peptide containing a Tic-induced β-turn. Note: This is compiled data and may not correspond to a single specific molecule.
Table 1: Representative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Residue | NH | Hα | Hβ | Other Protons (Tic) |
| Ala (i) | 8.15 | 4.20 | 1.25 | |
| Tic (i+1) | 8.50 | 4.50 | 3.10, 2.90 | Aromatic: 7.10-7.30; CH₂: 4.10, 3.20 |
| NH₂ (i+2) | 7.80 | - | - |
Table 2: Key NOE Correlations for a Tic-Induced β-Turn
| NOE Type | Residue 1 | Residue 2 | Expected Intensity |
| dαN | Tic (i+1) | NH₂ (i+2) | Strong |
| dNN | Ala (i) | Tic (i+1) | Medium |
| dαN | Ala (i) | Tic (i+1) | Medium |
Table 3: Representative Circular Dichroism (CD) Data
| Conformation | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| β-turn | ~220 | Negative Minimum |
| ~200 | Positive Maximum | |
| Random Coil | ~198 | Strong Negative Minimum |
Table 4: Representative Dihedral Angles (degrees) from X-ray Crystallography
| Residue | φ (phi) | ψ (psi) |
| Ala (i) | -60 | 140 |
| Tic (i+1) | -70 | -30 |
Workflow for Conformational Analysis of a Tic-Containing Peptide
Caption: Workflow for the conformational analysis of peptides.
Applications in Drug Development
The ability to rationally design and enforce specific secondary structures in peptides is a cornerstone of modern drug discovery. By using this compound or its protected derivatives to induce β-turns, researchers can:
-
Stabilize Bioactive Conformations: Many peptides adopt a β-turn at their receptor binding site. Stabilizing this conformation can lead to increased affinity and potency.
-
Enhance Metabolic Stability: The unnatural Tic residue can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.
-
Improve Pharmacokinetic Properties: By locking the peptide into a more compact structure, it is possible to improve properties such as membrane permeability and oral bioavailability.
-
Develop Peptidomimetics: The Tic scaffold can be used as a template for the design of non-peptide molecules that mimic the spatial arrangement of key functional groups in a β-turn, leading to the development of small molecule drugs.
Conclusion
This compound and its protected derivatives are invaluable tools for peptide chemists and drug developers. The incorporation of the Tic moiety provides a reliable method for inducing β-turn structures, thereby enabling the design of conformationally constrained peptides with improved therapeutic potential. The protocols and data presented in these application notes provide a comprehensive guide for the synthesis and conformational analysis of Tic-containing peptides.
Application Notes and Protocols for Peptide Cyclization with Tic Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of constrained amino acids into peptides is a powerful strategy in drug discovery to enhance biological activity, improve metabolic stability, and increase receptor selectivity. 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a conformationally rigid analog of phenylalanine, is a key building block in the design of peptidomimetics.[1] Cyclization of peptides containing Tic can further lock the molecule into a bioactive conformation, leading to compounds with superior pharmacological profiles. This document provides detailed application notes and protocols for the synthesis and cyclization of peptides incorporating Tic derivatives, with a focus on applications in opioid receptor modulation.
Cyclic peptides offer several advantages over their linear counterparts, including increased resistance to enzymatic degradation and improved membrane permeability.[2][3] The rigid structure of Tic helps to pre-organize the peptide backbone, facilitating efficient macrocyclization.[4] Various cyclization strategies can be employed, including head-to-tail, side-chain-to-side-chain, and side-chain-to-terminus cyclization.[5]
Key Applications
The Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine followed by Tic) is a well-established motif for potent and selective delta-opioid receptor (DOR) antagonists.[4] By incorporating this pharmacophore into a cyclic scaffold, novel ligands with unique pharmacological profiles, such as MOR agonist/DOR antagonist activity, can be developed.[4][6]
Experimental Protocols
This section details the protocols for the synthesis of a linear peptide containing a Tic derivative via automated solid-phase peptide synthesis (SPPS) and subsequent on-resin head-to-tail cyclization.
Protocol 1: Automated Solid-Phase Synthesis of Linear Tic-Containing Peptides
This protocol is based on a standard Fmoc/tBu solid-phase peptide synthesis strategy.[4][7]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids (including Fmoc-Tic-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[8][9]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Automated peptide synthesizer
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesizer reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5-15 minutes. Wash the resin thoroughly with DMF.[10]
-
Amino Acid Coupling:
-
Dissolve 4-5 equivalents of the Fmoc-amino acid and 3.9-5.5 equivalents of HBTU/PyBOP in DMF.[8][10]
-
Add 8-10 equivalents of DIPEA to the amino acid solution.
-
Add the activated amino acid solution to the resin and allow to react for 45-60 minutes at room temperature. The progress of the reaction can be monitored using the Kaiser test.[8]
-
-
Washing: After coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence. The incorporation of Tic may require longer coupling times or double coupling due to its rigid structure.[4]
-
Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry the peptidyl-resin under vacuum.
Protocol 2: On-Resin Head-to-Tail Cyclization
This protocol describes the cyclization of the linear peptide while it is still attached to the solid support.
Materials:
-
Peptidyl-resin from Protocol 1
-
Cyclization reagent: PyBOP
-
Base: DIPEA
-
Solvent: DMF
Procedure:
-
Resin Swelling: Swell the N-terminally deprotected peptidyl-resin in DMF.
-
Cyclization Reaction:
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage and Deprotection:
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature to cleave the cyclic peptide from the resin and remove side-chain protecting groups.[12]
-
-
Peptide Precipitation and Lyophilization:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude cyclic peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Lyophilize the crude peptide to obtain a fluffy powder.
-
Protocol 3: Purification and Characterization
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): [13][14][15]
-
Sample Preparation: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water). Filter the sample through a 0.45 µm filter.[15]
-
Chromatography:
-
Column: C18 analytical or preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient of increasing concentration of mobile phase B (e.g., 5-95% B over 30 minutes) is typically used to elute the cyclic peptide.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
-
Fraction Collection and Lyophilization: Collect the fractions containing the pure cyclic peptide and lyophilize to obtain the final product.
Characterization by Mass Spectrometry (MS): [1][16][17][18]
-
Confirm the identity of the purified cyclic peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed molecular weight should correspond to the calculated mass of the cyclic peptide. Tandem MS (MS/MS) can be used for sequence verification, although fragmentation patterns of cyclic peptides can be complex.[1][18]
Data Presentation
Table 1: On-Resin Cyclization Yields of Dmt-Tic Containing Peptides
The following table summarizes the on-resin cyclization yields for a series of Dmt-Tic containing peptides, highlighting the formation of cyclic monomers versus dimers. The cyclization was performed using TBTU as the coupling reagent.
| Analog | Sequence | Ring Size | Monomer/Dimer Ratio | Yield of Monomer (%) |
| 1 | Dmt-Tic-NH-(CH₂)₂-CO-c(D-Lys-Phe-Phe-Asp)NH₂ | 17 | ~3/1 | 15.2 |
| 2 | Dmt-Tic-NH-(CH₂)₂-CO-c(D-Lys-D-Ala-Phe-Asp)NH₂ | 17 | ~3/1 | 18.5 |
| 3 | Dmt-Tic-NH-(CH₂)₂-CO-c(D-Lys-Phe-D-Ala-Asp)NH₂ | 17 | ~3/1 | 16.4 |
| 4 | Dmt-Tic-NH-(CH₂)₂-CO-c(D-Lys-Phe-Asp)NH₂ | 14 | Low | 8.3 |
| 5 | Dmt-Tic-NH-(CH₂)₂-CO-c(D-Lys-D-Ala-Asp)NH₂ | 14 | Dimer main product | 5.1 |
| 6 | Dmt-Tic-NH-(CH₂)₂-CO-c(D-Lys-Gly-Asp)NH₂ | 14 | Low | 7.9 |
Data adapted from Molecules 2020, 25(18), 4265.[4][6]
Table 2: Biological Activity of Cyclic Dmt-Tic Peptides at the Delta-Opioid Receptor (DOR)
The following table presents the antagonist potencies (pKB) of the synthesized cyclic Dmt-Tic peptides at the delta-opioid receptor, as determined by a calcium mobilization functional assay.
| Compound | pKB at DOR |
| Analog 1 | 7.98 |
| Analog 2 | 8.02 |
| Analog 3 | 9.17 |
| Analog 4 | 8.61 |
| Analog 5 | 9.28 |
| Analog 6 | 8.96 |
| Naltrindole (control) | 9.89 |
Data adapted from Molecules 2020, 25(18), 4265.[4]
Visualizations
Caption: Workflow for Synthesis and Cyclization of Tic-Containing Peptides.
Caption: Common Peptide Cyclization Strategies Involving Tic Amino Acids.
References
- 1. shimadzu.com [shimadzu.com]
- 2. Cyclization in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Approaches for peptide and protein cyclisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biotage.com [biotage.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of cyclic peptides containing disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontierspartnerships.org [frontierspartnerships.org]
- 18. The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for H-Tic-Oet.HCl in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Tic-Oet.HCl, the hydrochloride salt of (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, serves as a valuable scaffold in medicinal chemistry for the design and synthesis of potent and selective enzyme inhibitors. Its rigid bicyclic structure provides a well-defined orientation for substituents, making it an excellent starting point for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the utilization of the this compound core structure in the context of SAR for Matrix Metalloproteinase (MMP) inhibitors, with a primary focus on MMP-8 (Neutrophil Collagenase).
The 1,2,3,4-tetrahydroisoquinoline framework is a key structural motif found in numerous biologically active compounds and natural products. In the context of MMP inhibition, the tetrahydroisoquinoline-3-carboxylate scaffold serves to optimally position a zinc-binding group (ZBG) and a substituent that can interact with the S1' specificity pocket of the enzyme.
Application: Development of Selective MMP-8 Inhibitors
Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. While essential for tissue remodeling, their dysregulation is implicated in various pathologies, including inflammation, cancer, and arthritis. Selective inhibition of specific MMPs is a key goal in drug discovery to minimize off-target effects. The this compound scaffold has been successfully employed to develop potent and selective inhibitors of MMP-8.
Structure-Activity Relationship (SAR) of 2-Arylsulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Derivatives
A key strategy for targeting MMPs using the this compound scaffold involves the introduction of an arylsulfonyl group at the N2 position and maintaining the carboxylate or converting it to a hydroxamate as the zinc-binding group. The arylsulfonyl moiety is directed towards the large S1' subsite of the MMP active site.
Key SAR Observations:
-
Zinc-Binding Group (ZBG): Both carboxylates (-COOH) and hydroxamates (-CONHOH) at the C3 position can effectively chelate the catalytic zinc ion in the MMP active site. Hydroxamates generally exhibit higher potency due to their stronger zinc-binding affinity.
-
N-Arylsulfonyl Substituent: The nature and substitution pattern of the aryl ring on the sulfonyl group are critical for potency and selectivity. This group interacts with the S1' pocket of the enzyme.
-
Biphenyl Derivatives: A biphenyl group at this position has been shown to be particularly effective for MMP-8 inhibition. The distal phenyl ring can access deeper regions of the S1' pocket.
-
Substitution on the Aryl Ring: The position and nature of substituents on the aryl ring significantly influence activity. For instance, substitutions at the para-position of a phenylsulfonyl group are often well-tolerated and can enhance potency.
-
-
Stereochemistry: The (S)-configuration at the C3 position of the tetrahydroisoquinoline ring is generally preferred for optimal interaction with the enzyme's active site.
Quantitative SAR Data
The following table summarizes the inhibitory activity of a series of 2-arylsulfonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and hydroxamate derivatives against human neutrophil collagenase (MMP-8).
| Compound ID | N-Sulfonyl Substituent (Ar) | ZBG | IC50 (nM) for MMP-8 |
| 1 | 4-Methylphenyl | -COOH | 500 |
| 2 | 4-Methoxyphenyl | -COOH | 350 |
| 3 | 4-Chlorophenyl | -COOH | 200 |
| 4 | 4-Biphenyl | -COOH | 50 |
| 5 | 4-Phenoxyphenyl | -COOH | 30 |
| 6 | 4-Methylphenyl | -CONHOH | 50 |
| 7 | 4-Methoxyphenyl | -CONHOH | 35 |
| 8 | 4-Chlorophenyl | -CONHOH | 20 |
| 9 | 4-Biphenyl | -CONHOH | 5 |
| 10 | 4-Phenoxyphenyl | -CONHOH | 3 |
Data is representative and compiled for illustrative purposes based on qualitative descriptions in the literature.
Experimental Protocols
Protocol 1: General Synthesis of 2-Arylsulfonyl-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Ethyl Esters
This protocol describes the synthesis of N-arylsulfonyl derivatives starting from this compound.
Materials:
-
This compound ((S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride)
-
Appropriate arylsulfonyl chloride (e.g., 4-biphenylsulfonyl chloride)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the suspension.
-
In a separate flask, dissolve the arylsulfonyl chloride (1.1 eq) in anhydrous DCM or THF.
-
Add the arylsulfonyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-arylsulfonyl-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Saponification to Carboxylic Acids
Materials:
-
2-Arylsulfonyl-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the ethyl ester derivative (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
After completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to dryness to obtain the carboxylic acid.
Protocol 3: Synthesis of Hydroxamic Acids
Materials:
-
2-Arylsulfonyl-(S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
-
Hydroxylamine hydrochloride (NH2OH.HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add hydroxylamine hydrochloride (1.5 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by chromatography or recrystallization to yield the hydroxamic acid.
Protocol 4: In Vitro MMP-8 Inhibition Assay
This protocol describes a general procedure for determining the in vitro inhibitory activity of compounds against recombinant human MMP-8.
Materials:
-
Recombinant human MMP-8 (pro-enzyme)
-
APMA (p-aminophenylmercuric acetate) for enzyme activation
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Assay buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test compounds dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Enzyme Activation:
-
Activate the pro-MMP-8 by incubating it with APMA (final concentration 1-2 mM) in assay buffer at 37 °C for 1-2 hours.
-
-
Assay Preparation:
-
Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.
-
Add the activated MMP-8 solution to the wells of the 96-well plate.
-
Add the diluted test compounds to the respective wells. Include a control with DMSO only (100% activity) and a control without enzyme (background).
-
Incubate the plate at 37 °C for 15-30 minutes to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm for the example substrate) in kinetic mode for 30-60 minutes at 37 °C.
-
-
Data Analysis:
-
Determine the reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Application Notes and Protocols for the Analysis of Peptides Containing H-Tic-Oet.HCl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization and analysis of synthetic peptides incorporating the unnatural amino acid (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (H-Tic-Oet.HCl). The protocols outlined below cover peptide synthesis, purification, and analytical characterization by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), as well as a summary of potential biological applications.
Introduction to this compound in Peptide Synthesis
This compound is a constrained analog of phenylalanine, where the side chain is cyclized back to the amino group, forming a tetrahydroisoquinoline ring system.[1][2][3][4] The incorporation of this rigid structure into a peptide backbone can induce specific secondary structures and enhance biological activity and stability. Peptides containing Tic derivatives have shown potential as antimicrobial and antifungal agents, attributed to their ability to interact with and disrupt microbial cell membranes.[1][2]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Dipeptide
This protocol describes the manual synthesis of a dipeptide with a Tic derivative at the N-terminus and a lysine residue at the C-terminus, based on the work by Kumar et al. (2023).[1][2]
Materials:
-
Rink Amide resin
-
Fmoc-Lys(Boc)-OH
-
Fmoc-d-Tic-OH (or a similar protected Tic derivative)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
4-methylpiperidine in DMF (5%)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 2 hours with constant stirring.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 5% 4-methylpiperidine in DMF for 10 minutes (repeat twice). Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Fmoc-Lys(Boc)-OH):
-
Dissolve Fmoc-Lys(Boc)-OH, HBTU, HOBt, and DIPEA in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (colorless beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled lysine residue.
-
Second Amino Acid Coupling (Fmoc-d-Tic-OH):
-
Repeat the coupling procedure (step 3) using Fmoc-d-Tic-OH.
-
-
Final Fmoc Deprotection: Repeat step 2 to deprotect the N-terminal Tic residue.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Columns:
-
A preparative or semi-preparative HPLC system with a UV detector is suitable.
-
A C18 reversed-phase column is recommended for peptide purification.
Mobile Phases:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of ACN or DMSO can be added.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Gradient Elution: Inject the sample and elute with a linear gradient of increasing Solvent B concentration. A typical gradient for dipeptides might be from 5% to 60% Solvent B over 30-40 minutes.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a TFA salt.
Characterization by Mass Spectrometry
Instrumentation:
-
An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is ideal for peptide analysis.
Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent for infusion or LC-MS analysis (e.g., 50% ACN/water with 0.1% formic acid).
-
Mass Determination: Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight of the peptide. The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.
-
Fragmentation Analysis (MS/MS):
-
Select the parent ion of the peptide for fragmentation using collision-induced dissociation (CID).
-
Analyze the resulting fragment ions (b- and y-ions) to confirm the amino acid sequence. The fragmentation pattern of the Tic residue can provide structural confirmation.
-
Quantitative Data Summary
The following table summarizes the antimicrobial and antifungal activity of a series of dipeptides containing a THIQ-3-carboxylic acid moiety, as reported by Kumar et al. (2023).[1][2] The data is presented as Minimum Inhibitory Concentration (MIC) in µM.
| Compound ID | Sequence | E. coli (MIC, µM) | S. aureus (MIC, µM) | C. albicans (MIC, µM) |
| 7c | Tic-His-Lys | 33 | 498 | 166 |
| 7g | Tic-Ser-Lys | 66 | >664 | 265 |
| 7b | Tic-Ala-Lys | 166 | >664 | >332 |
| 7e | Tic-Arg-Lys | 166 | >664 | 166 |
| 7h | Tic-Glu-Lys | 166 | >664 | >332 |
| Ampicillin | (Standard) | 332 | 830 | N/A |
| Nystatin | (Standard) | N/A | N/A | 332 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of peptides containing this compound.
Caption: Workflow for Tic-peptide synthesis and analysis.
Proposed Mechanism of Antimicrobial Action
Cationic peptides containing Tic derivatives are proposed to exert their antimicrobial effect through electrostatic interactions with the negatively charged components of bacterial cell membranes.
Caption: Proposed antimicrobial mechanism of action.
References
- 1. Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications and modifications of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in peptides and peptidomimetics design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of H-Tic-Oet.HCl in the Synthesis of G-Protein Coupled Receptor (GPCR) Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of H-Tic-Oet.HCl (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride) and related Tic derivatives in the solid-phase synthesis of peptide-based ligands targeting G-Protein Coupled Receptors (GPCRs), with a particular focus on opioid receptors. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to facilitate research and development in this area.
Introduction to this compound in GPCR Ligand Design
G-Protein Coupled Receptors represent a large and diverse family of transmembrane proteins that are crucial targets for a significant portion of modern pharmaceuticals.[1] The development of selective and potent ligands for these receptors is a cornerstone of drug discovery. This compound is a chiral building block, specifically a constrained amino acid ester, that is frequently incorporated into peptide sequences to confer specific conformational properties. The rigid structure of the tetrahydroisoquinoline scaffold can lead to enhanced receptor affinity and selectivity.
Particularly in the field of opioid research, the Tic moiety is a key component of the Dmt-Tic pharmacophore (2',6'-dimethyl-L-tyrosine and 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), which is known to be a potent and selective antagonist for the delta-opioid receptor (DOR).[2] The incorporation of Tic and its derivatives into peptide ligands allows for the exploration of structure-activity relationships (SAR) to develop novel agonists and antagonists for various GPCRs.
Signaling Pathways of Opioid Receptors
Opioid receptors, members of the GPCR family, primarily couple to inhibitory G proteins (Gi/o).[3] Ligand binding to the receptor triggers a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit and the Gβγ dimer then dissociate to modulate downstream effectors. The primary signaling cascade involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, the Gβγ subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, which are central to the analgesic effects of opioids.
Another critical pathway involves β-arrestin recruitment, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[4][5]
Below is a diagram illustrating the canonical Gi/o-coupled signaling pathway for opioid receptors.
Quantitative Data: Receptor Binding Affinities
The incorporation of the Dmt-Tic pharmacophore into peptide ligands has been shown to result in high affinity and selectivity for opioid receptors. The following table summarizes binding affinity data (Ki values) for representative ligands containing the Dmt-Tic motif from published studies. Lower Ki values indicate higher binding affinity.
| Compound/Ligand | Receptor Target | Ki (nM) | Selectivity (μ/δ) | Reference |
| Dmt-Tic-ε-Lys(Z)-OH | δ-opioid | 0.17 | 240 | [6] |
| Dmt-Tic-ε-Lys(Z)-OH | μ-opioid | 41.2 | [6] | |
| Mono-indole 6b | δ-opioid | 1.45 | High | [7] |
| Bis-indole 7a | μ-opioid | Moderate Affinity | Low (δ, κ) | [7] |
| Bis-indole 7b | μ-opioid | Moderate Affinity | Low (δ, κ) | [7] |
Experimental Protocols
This protocol outlines the general steps for the manual synthesis of a peptide amide incorporating a Tic residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-Tic-OH)
-
H-Dmt(Boc)-OH (or other N-terminal amino acid)
-
This compound (can be used after hydrolysis to H-Tic-OH and subsequent Fmoc protection if Fmoc-Tic-OH is not available)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether (cold)
Workflow Diagram:
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20-30 minutes. Drain and wash the resin thoroughly with DMF (3-5 times).[8][9]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Tic-OH), HBTU, and HOBt (3 equivalents each relative to resin loading) in DMF.
-
Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours.
-
To confirm reaction completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After coupling, drain the reaction solution and wash the resin with DMF (3-5 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Deprotection: Once the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).
-
Final Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried resin with the cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Purification and Analysis: Dry the crude peptide pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final product by mass spectrometry.
This protocol describes a cell-based functional assay to measure the antagonist activity of a synthesized Tic-containing ligand on a GPCR that signals through the Gq pathway, leading to intracellular calcium release.[2]
Materials:
-
CHO (Chinese Hamster Ovary) cells stably expressing the target GPCR (e.g., a Gq-coupled opioid receptor).
-
Cell culture medium (e.g., DMEM/F-12) with serum and antibiotics.
-
Fluo-4 AM or other calcium-sensitive fluorescent dye.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known agonist for the target receptor.
-
Synthesized antagonist ligand (e.g., Dmt-Tic peptide).
-
Fluorescence plate reader (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the receptor-expressing CHO cells in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 45-60 minutes at 37°C.
-
-
Cell Washing: Wash the cells with assay buffer to remove excess dye.
-
Compound Addition and Measurement:
-
Place the cell plate into the fluorescence plate reader.
-
Add varying concentrations of the synthesized antagonist ligand to the wells and incubate for a specified period (e.g., 15-30 minutes).
-
Add a fixed concentration (e.g., EC₈₀) of the known agonist to the wells.
-
Measure the fluorescence intensity immediately and continuously for 1-3 minutes to capture the calcium flux.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the agonist response against the concentration of the antagonist.
-
Calculate the IC₅₀ value of the antagonist by fitting the data to a dose-response curve.
-
Conclusion
This compound and related Tic derivatives are valuable tools for the synthesis of conformationally constrained peptide ligands for GPCRs. The protocols and data presented here provide a framework for the rational design, synthesis, and functional characterization of novel therapeutic candidates targeting the opioid receptor system and other GPCR families. The combination of solid-phase peptide synthesis and robust functional assays enables the systematic exploration of structure-activity relationships, accelerating the drug discovery process.
References
- 1. GPCR Assay Services - Creative Biolabs [creative-biolabs.com]
- 2. mdpi.com [mdpi.com]
- 3. Khan Academy [khanacademy.org]
- 4. GPCR Signaling Assay Applications in High-Throughput Screening - Blog - ICE Bioscience [en.ice-biosci.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of a potent and selective 18F-labeled δ-opioid receptor antagonist derived from the Dmt-Tic pharmacophore for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for Creating Peptidomimetics with H-Tic-Oet.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability, low oral bioavailability, and conformational flexibility. The incorporation of constrained amino acids is a key strategy in peptidomimetic design to impart conformational rigidity, enhance binding affinity to biological targets, and improve proteolytic resistance.
One such constrained amino acid is (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a rigid analog of phenylalanine. Its ethyl ester hydrochloride salt, H-Tic-Oet.HCl, serves as a valuable building block for the synthesis of peptidomimetics. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is presented in the table below.
| Property | Value |
| CAS Number | 15912-56-8 |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.72 g/mol |
| Appearance | Solid |
| Storage Conditions | Inert atmosphere, 2-8°C |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Tic-Containing Peptide
This protocol describes the manual solid-phase synthesis of a model tripeptide, Ac-Tyr-Tic-Phe-NH₂, on a Rink Amide resin. The protocol utilizes Fmoc (9-fluorenylmethyloxycarbonyl) chemistry and an in situ neutralization step for the coupling of this compound.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
This compound
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Solid-phase synthesis vessel
-
Shaker
Protocol:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.
-
Fmoc-Phe-OH Coupling:
-
Pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 20 minutes.
-
Add the activated amino acid solution to the resin.
-
Add DIPEA (6 eq.) to the vessel.
-
Shake at room temperature for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
This compound Coupling (in situ Neutralization):
-
Dissolve this compound (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
Add DIC (3 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated Tic solution to the resin.
-
Add DIPEA (6 eq.) to the reaction vessel to neutralize the hydrochloride salt and facilitate coupling.
-
Shake at room temperature for 3 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 3.
-
Fmoc-Tyr(tBu)-OH Coupling: Repeat step 2 with Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Experimental Workflow
Applications of Tic-Containing Peptidomimetics
The incorporation of the Tic scaffold has proven to be a successful strategy in the development of potent and selective modulators of various biological targets, including G-protein coupled receptors (GPCRs) and enzymes.
Opioid Receptor Antagonists
The constrained nature of the Tic residue is well-suited for mimicking the address domain of endogenous opioid peptides, leading to the development of potent and selective opioid receptor antagonists. For example, peptidomimetics incorporating Tic have shown high affinity and selectivity for the delta-opioid receptor (δ-OR), a key target for the treatment of pain, depression, and other neurological disorders.
Angiotensin-Converting Enzyme (ACE) Inhibitors
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin-converting enzyme (ACE) plays a key role in this system by converting angiotensin I to the potent vasoconstrictor angiotensin II. Peptidomimetics containing Tic have been designed as ACE inhibitors, where the Tic residue mimics the C-terminal dipeptide of ACE substrates.
Conclusion
This compound is a versatile and valuable building block for the creation of conformationally constrained peptidomimetics. The protocols and application notes provided herein offer a comprehensive guide for researchers in the field of drug discovery and development. The successful incorporation of the Tic scaffold can lead to the generation of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties, targeting a wide range of diseases.
Troubleshooting & Optimization
improving H-Tic-Oet.HCl solubility in organic solvents
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving H-Tic-Oet.HCl in organic solvents for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in organic solvents important?
A1: this compound, or (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, is a chemical compound used in various research and pharmaceutical development applications. Its solubility in organic solvents is crucial for a range of experimental procedures, including reaction chemistry, purification, and the preparation of stock solutions for biological assays.
Q2: I'm having trouble dissolving this compound in my chosen organic solvent. What are the first steps I should take?
A2: When encountering solubility issues, it's recommended to start with a small amount of your sample to test different solvents and conditions before dissolving the entire batch. Begin by consulting a general solubility guide for compounds with similar structures (amino acid ester hydrochlorides).
Q3: Are there any general tips for improving the solubility of peptide-like hydrochloride salts?
A3: Yes, several techniques can be employed to enhance the solubility of compounds like this compound. These include sonication to break up solid particles, gentle heating, and vortexing to increase the interaction between the solute and the solvent.
Q4: Can I use a co-solvent system to dissolve this compound?
A4: Using a co-solvent system is a common and effective strategy. For hydrophobic compounds, a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the compound, followed by a stepwise dilution with a second, less polar organic solvent.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter while dissolving this compound and provides actionable solutions.
Problem 1: this compound is not dissolving in non-polar organic solvents.
-
Cause: this compound is a hydrochloride salt, which increases its polarity. This makes it less likely to be soluble in very non-polar solvents like hexane or toluene.
-
Solution: Opt for more polar organic solvents. A good starting point would be solvents like DMSO, DMF, methanol, or ethanol. For compounds with similar structures, like L-Cysteine ethyl ester hydrochloride, it is noted that they are often insoluble in most organic solvents but may be soluble in more polar options like ammonia and acetic acid.[2]
Problem 2: The dissolved this compound precipitates out of solution after dilution.
-
Cause: This often occurs when a solution of this compound in a strong organic solvent (like DMSO) is rapidly diluted with a less polar solvent in which it is not readily soluble.
-
Solution: To avoid precipitation, add the dilution solvent dropwise while continuously vortexing or stirring the solution. This gradual change in solvent polarity can help maintain the solubility of the compound.
Problem 3: The solution appears cloudy or contains suspended particles after attempting to dissolve this compound.
-
Cause: This indicates incomplete dissolution. The energy barrier to break down the crystal lattice of the solid has not been overcome by the solvent.
-
Solution:
-
Sonication: Place the sample in an ultrasonic bath. The high-frequency sound waves can help to break apart the solid particles and enhance dissolution.
-
Gentle Heating: Warm the solution gently (e.g., to 37°C). An increase in temperature can often improve solubility.[3] Be cautious and ensure the compound is stable at the temperature used.
-
Extended Mixing: Allow the solution to stir or vortex for a longer period.
-
Solubility Data
The following table provides a general guideline for the expected solubility of this compound in various organic solvents based on its chemical structure and the behavior of similar compounds. Note: Experimental verification with a small amount of the compound is highly recommended.
| Solvent | Chemical Formula | Polarity | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Likely Soluble |
| Dimethylformamide (DMF) | C₃H₇NO | High | Likely Soluble |
| Methanol | CH₄O | High | Potentially Soluble |
| Ethanol | C₂H₆O | High | Potentially Soluble |
| Acetonitrile | C₂H₃N | Medium | Potentially Soluble with assistance |
| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Likely Low Solubility |
| Toluene | C₇H₈ | Low | Likely Insoluble |
| Hexane | C₆H₁₄ | Low | Likely Insoluble |
Experimental Protocols
Protocol 1: General Method for Dissolving this compound in an Organic Solvent
-
Weigh a small, precisely known amount of this compound into a clean, dry vial.
-
Add a small volume of the selected organic solvent (e.g., DMSO) to the vial to create a concentrated stock solution.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes.
-
If solubility is still an issue, gently warm the vial to approximately 37°C while stirring.
-
Once the compound is fully dissolved, you can proceed with your experiment or perform serial dilutions as required. For dilutions into a less polar solvent, add the second solvent dropwise while vortexing.
Visual Guides
Below are diagrams illustrating key workflows and logical relationships for troubleshooting this compound solubility.
Caption: A flowchart for troubleshooting this compound dissolution.
Caption: Solvent selection guide based on polarity.
References
Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation
For researchers, scientists, and drug development professionals, the incorporation of sterically hindered amino acids like 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) into peptide chains presents a significant synthetic challenge. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the coupling of Tic and other sterically demanding residues.
The unique, conformationally constrained bicyclic structure of Tic, while valuable for designing peptidomimetics with enhanced stability and receptor affinity, creates steric hindrance that can impede standard peptide coupling reactions, leading to low yields and incomplete reactions. This guide offers insights into overcoming these obstacles through the appropriate selection of coupling reagents, optimized protocols, and troubleshooting strategies.
Troubleshooting Guide: Low Coupling Efficiency with Tic
Low or incomplete coupling of Tic is the most frequently encountered problem. This section provides a systematic approach to troubleshooting and improving coupling yields.
| Observation | Potential Cause | Recommended Solution |
| Incomplete coupling detected by Kaiser test (positive test after coupling). | Steric Hindrance: The bulky nature of the Tic residue is preventing efficient reaction with the incoming amino acid. | 1. Choice of Coupling Reagent: Switch to a more potent coupling reagent known to be effective for hindered amino acids. Urionium/aminium salts like HATU, HBTU, and COMU are generally more effective than carbodiimides (e.g., DCC, DIC) in these cases. Phosphonium salts like PyBOP and PyAOP are also excellent choices. 2. Double Coupling: Perform the coupling step twice. After the initial coupling, drain the reaction vessel and add a fresh solution of the activated amino acid. 3. Increased Reaction Time: Extend the coupling time to several hours or even overnight to allow the reaction to proceed to completion. |
| Low yield of the desired peptide after cleavage. | Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may be aggregating on the solid support, preventing access of reagents. | 1. Solvent Choice: Switch from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or add a chaotropic salt (e.g., LiCl) to the coupling mixture to disrupt secondary structures. 2. Microwave Synthesis: Employ microwave-assisted peptide synthesis to provide energy that can break up aggregates and accelerate the coupling reaction. |
| Presence of a deletion sequence lacking the Tic residue. | Inefficient Activation/Coupling: The activation of the Fmoc-Tic-OH may be suboptimal, or the coupling itself is too slow. | 1. Pre-activation: Ensure complete activation of the Fmoc-Tic-OH with the coupling reagent and a base (e.g., DIPEA) for a few minutes before adding it to the resin. 2. Optimize Reagent Stoichiometry: Increase the equivalents of the Fmoc-Tic-OH and coupling reagents (e.g., 3-5 equivalents relative to the resin loading). |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Tic-containing peptides.
Q1: Which coupling reagent is best for Tic?
While the optimal reagent can be sequence-dependent, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , as well as phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) , are highly recommended for coupling sterically hindered amino acids like Tic.[1] These reagents have demonstrated superior performance in promoting efficient coupling for challenging residues.[1]
Q2: Are there any specific side reactions to be aware of when using Tic?
Yes, the most significant side reaction is the formation of diketopiperazine . This is particularly prevalent when Tic is one of the first two amino acids in the sequence during Fmoc-based solid-phase peptide synthesis (SPPS).[2] The cyclization of the dipeptide on the resin leads to chain termination. To mitigate this, it is highly recommended to use a 2-chlorotrityl chloride (2-CTC) resin , as its steric bulk hinders the formation of the diketopiperazine.[2]
Q3: Should I double couple Tic as a standard procedure?
Given the inherent difficulty in coupling Tic, double coupling is a prudent strategy to ensure the highest possible yield and prevent deletion sequences. While a single, extended coupling may be sufficient in some cases, starting with a double coupling protocol for Tic is a good practice, especially for valuable or complex peptides.
Q4: Can microwave synthesis improve the coupling of Tic?
Yes, microwave-assisted peptide synthesis can be highly beneficial for coupling hindered amino acids. The application of microwave energy can help to overcome the activation energy barrier of the reaction and disrupt peptide chain aggregation on the solid support, leading to faster and more efficient couplings.
Q5: What is the recommended solvent for coupling Tic?
While N,N-Dimethylformamide (DMF) is the most common solvent for SPPS, switching to or using a mixture with N-Methyl-2-pyrrolidone (NMP) can be advantageous for difficult couplings, including those involving Tic. NMP has better solvating properties for aggregated peptides.
Experimental Protocols
General Protocol for Solid-Phase Coupling of Fmoc-Tic-OH
This protocol is a general guideline for manual solid-phase peptide synthesis using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-Tic-OH
-
Coupling Reagent (e.g., HATU, HBTU, or PyBOP)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: DMF or NMP
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the swelling solvent.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5 minutes, then drain.
-
Add fresh deprotection solution and agitate for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Coupling of Fmoc-Tic-OH:
-
In a separate vial, dissolve Fmoc-Tic-OH (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes (pre-activation).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for at least 2 hours at room temperature. For difficult couplings, this time can be extended to overnight.
-
Optional Double Coupling: Drain the reaction solution and repeat step 3.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (capping followed by recoupling) is necessary.
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the general workflow for coupling hindered amino acids and a troubleshooting decision tree for low coupling efficiency.
References
preventing racemization of Tic derivatives during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives. Our goal is to help you minimize racemization and ensure the stereochemical integrity of your compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is Tic and why is its stereochemistry important?
A1: Tic, or 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained analog of the amino acid phenylalanine.[1] This structural rigidity makes it a valuable building block in medicinal chemistry for the design of peptides and peptidomimetics with improved metabolic stability and receptor selectivity. Maintaining the specific stereochemistry (R or S) of the Tic residue is often critical for the biological activity of the final compound.
Q2: What is racemization and why is it a concern during the synthesis of Tic-containing peptides?
A2: Racemization is the process by which a chirally pure compound is converted into a mixture of both enantiomers (a racemic mixture). In peptide synthesis, the activation of the carboxylic acid group of an amino acid, including Tic, makes the alpha-proton acidic and susceptible to removal by a base. This can lead to a loss of stereochemical integrity at the chiral center. For Tic derivatives, racemization can result in a mixture of diastereomeric peptides with potentially different biological activities and complicates purification and characterization.
Q3: What are the main factors that contribute to the racemization of Tic derivatives during peptide synthesis?
A3: Several factors can influence the extent of racemization during the coupling of Tic derivatives:
-
Coupling Reagents: The type of coupling reagent used to activate the carboxylic acid can significantly impact racemization.
-
Base: The strength and steric hindrance of the base used in the coupling reaction play a crucial role.
-
Temperature: Higher reaction temperatures can increase the rate of racemization.
-
Activation Time: Longer activation times before the addition of the amine component can lead to increased racemization.
-
Solvent: The polarity and nature of the solvent can also affect the rate of racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of epimerization detected in the final Tic-containing peptide. | Racemization during the coupling step. | - Utilize a coupling reagent known to suppress racemization, such as one combined with an additive like HOBt or HOAt. - Employ a sterically hindered base like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of less hindered bases. - Perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). - Minimize the pre-activation time of the Tic derivative before adding the amine component. |
| Inconsistent or poor chiral purity between batches. | Variability in reaction conditions. | - Standardize all reaction parameters, including temperature, reaction time, and the purity of reagents (coupling agents, bases, and solvents). - Ensure accurate temperature control, especially when using microwave synthesis. |
| Difficulty in separating diastereomers by chromatography. | Similar chromatographic behavior of the desired peptide and its epimer. | - Optimize the chiral HPLC method by screening different chiral stationary phases (CSPs) and mobile phase compositions. - Consider derivatization of the peptide to enhance the separation of diastereomers. |
| Low yield of the desired stereoisomer. | Significant racemization occurring, leading to a mixture of products. | - In addition to the solutions for high epimerization, consider using pre-formed active esters of the Tic derivative to minimize contact with base during the coupling reaction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Racemization during Tic-Amino Acid Coupling in Solution Phase
This protocol provides a general guideline for coupling an N-protected Tic derivative to an amino acid ester while minimizing racemization.
Materials:
-
N-protected Tic derivative (e.g., Fmoc-Tic-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
Coupling reagent (e.g., HBTU)
-
Racemization suppressing additive (e.g., HOBt)
-
Sterically hindered base (e.g., DIEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the N-protected Tic derivative (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent (e.g., HBTU, 1.1 eq) to the solution and stir for 5-10 minutes (pre-activation).
-
In a separate flask, dissolve the amino acid ester hydrochloride (1.2 eq) in anhydrous DMF and add DIEA (2.5 eq).
-
Add the amino acid ester solution to the pre-activated Tic derivative solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Protocol 2: Chiral HPLC Analysis of Tic-Containing Dipeptides
This protocol outlines a general method for determining the enantiomeric/diastereomeric purity of a Tic-containing dipeptide.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
Mobile Phase:
-
A mixture of n-hexane and isopropanol is a common starting point. The ratio will need to be optimized for the specific dipeptide.
-
Small amounts of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds may be required to improve peak shape.
Procedure:
-
Prepare a standard solution of the racemic or diastereomeric mixture of the Tic-containing dipeptide, if available, to identify the retention times of both stereoisomers.
-
Prepare a solution of the synthesized dipeptide sample in the mobile phase.
-
Set the HPLC flow rate (e.g., 1.0 mL/min) and column temperature.
-
Inject the sample onto the chiral column.
-
Monitor the elution profile with the UV detector at an appropriate wavelength.
-
Integrate the peak areas of the two stereoisomers to determine the ratio and calculate the enantiomeric or diastereomeric excess (%ee or %de).
Visualizations
Caption: Workflow for the synthesis and chiral analysis of a Tic-containing peptide.
Caption: Factors contributing to racemization and corresponding prevention strategies.
References
Technical Support Center: Purification Strategies for Tic-Containing Peptides
Welcome to the technical support center for the purification of peptides containing 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the unique challenges presented by the incorporation of this constrained, non-proteinogenic amino acid.
Frequently Asked Questions (FAQs)
Q1: What is Tic and how does it affect peptide properties relevant to purification?
A1: Tic, or 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, is a conformationally constrained amino acid. Its rigid structure and bicyclic aromatic nature significantly increase the hydrophobicity and rigidity of a peptide. During purification, particularly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), this can lead to:
-
Increased Retention Times: Tic-containing peptides will bind more strongly to the hydrophobic stationary phase (e.g., C18) of an RP-HPLC column, requiring higher concentrations of organic solvent for elution.
-
Poor Solubility: The increased hydrophobicity can lead to decreased solubility in aqueous buffers, potentially causing the peptide to precipitate on the column or during sample preparation.
-
Peptide Aggregation: The rigid structure and hydrophobic nature of Tic can promote intermolecular interactions, leading to aggregation, which can result in peak broadening, reduced recovery, and even column clogging.
Q2: What is the recommended starting point for purifying a Tic-containing peptide?
A2: The standard and most effective method for purifying synthetic peptides, including those containing Tic, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] A typical starting point would involve a C18 stationary phase and a water/acetonitrile gradient with an ion-pairing agent like trifluoroacetic acid (TFA).
Q3: Are there alternative purification methods to RP-HPLC for Tic-containing peptides?
A3: While RP-HPLC is the gold standard, other techniques can be used, particularly as orthogonal methods to improve purity.[3] These include:
-
Ion-Exchange Chromatography (IEX): Useful if the peptide has a net charge, as it separates based on charge rather than hydrophobicity. This can be a good initial capture step.
-
Size-Exclusion Chromatography (SEC): Can be used to remove aggregates or separate the target peptide from much larger or smaller impurities.
-
Precipitation and Washing: For very hydrophobic peptides, a non-chromatographic method of precipitation in water followed by washing with a solvent like diethyl ether can be an effective initial purification step to remove scavengers from the synthesis.[4]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Broadening, Tailing, or Splitting) in RP-HPLC
| Possible Cause | Troubleshooting Strategy |
| Peptide Aggregation | - Increase the column temperature (e.g., to 40-60°C) to disrupt aggregates and improve peak shape.[1]- Dissolve the crude peptide in a small amount of an organic solvent like DMSO or DMF before diluting with the initial mobile phase.[1]- Lower the peptide concentration injected onto the column. |
| Secondary Interactions with Column | - Ensure the mobile phase contains an adequate concentration of an ion-pairing agent (e.g., 0.1% TFA) to mask silanol interactions. |
| Column Overload | - Reduce the amount of peptide injected onto the column. |
Problem 2: Low or No Recovery of the Tic-Containing Peptide
| Possible Cause | Troubleshooting Strategy |
| Irreversible Adsorption to the Column | - The peptide may be too hydrophobic for the current column. Switch to a less retentive stationary phase (e.g., C8 or C4).- Increase the final concentration of the organic solvent in your gradient (e.g., up to 100% acetonitrile).- Consider using a different organic modifier like isopropanol, which can be more effective for highly hydrophobic molecules.[1] |
| Precipitation on the Column | - Increase the column temperature to improve solubility.[1]- Ensure the sample is fully dissolved before injection. The use of a small amount of DMSO or DMF in the sample solvent can be beneficial.[1] |
| Incomplete Elution | - Extend the gradient to a higher final percentage of organic solvent and/or increase the duration of the high organic phase wash at the end of the run. |
Problem 3: Co-elution of the Tic-Containing Peptide with Impurities
| Possible Cause | Troubleshooting Strategy |
| Insufficient Resolution | - Flatten the gradient around the elution point of your target peptide (e.g., instead of a 1%/min increase, try 0.5%/min).- Try a different stationary phase (e.g., a phenyl-hexyl column) to alter selectivity.- Change the ion-pairing agent (e.g., from TFA to formic acid) to potentially change the elution order of impurities. |
| Presence of Deletion or Truncated Sequences | - Optimize the solid-phase peptide synthesis (SPPS) protocol to minimize the formation of these impurities.- Employ an orthogonal purification method, such as ion-exchange chromatography, before the final RP-HPLC polishing step.[3] |
Experimental Protocols
Protocol 1: Standard RP-HPLC Purification of a Tic-Containing Peptide
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of DMSO (e.g., 100-200 µL).
-
Dilute the DMSO solution with Mobile Phase A (see below) to a final concentration suitable for injection (typically 1-5 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Column:
-
System: Preparative or semi-preparative HPLC system.
-
Column: C18 reversed-phase column (e.g., 10 µm particle size, 100 Å pore size). For highly hydrophobic peptides, a C8 or C4 column may be more suitable.
-
Column Temperature: 40°C.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
-
Gradient Elution Program:
-
Flow Rate: Dependent on column dimensions (e.g., 4 mL/min for a 10 x 250 mm column).
-
Gradient:
-
0-5 min: 20% B
-
5-45 min: 20% to 70% B (linear gradient)
-
45-50 min: 70% to 100% B
-
50-55 min: 100% B (column wash)
-
55-60 min: 100% to 20% B (re-equilibration)
-
-
Detection: UV at 220 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Pool the pure fractions and lyophilize.
-
Quantitative Data Summary
The following table provides a hypothetical comparison of purification outcomes for a standard peptide versus a Tic-containing analogue, illustrating the expected impact of the Tic residue.
| Parameter | Standard Peptide (e.g., with Phe) | Tic-Containing Peptide |
| Crude Purity (by analytical HPLC) | ~65% | ~60% |
| RP-HPLC Retention Time (C18) | 25 minutes | 35 minutes |
| Optimal Elution % Acetonitrile | 45% | 60% |
| Purification Yield | 30% | 15-20% |
| Purity after 1st Pass Purification | >95% | ~90% |
| Purity after 2nd Pass Purification | >98% | >98% |
Visualizations
Caption: Workflow for the synthesis and purification of Tic-containing peptides.
References
Technical Support Center: Optimizing Peptide Cleavage from Resin
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cleavage of synthetic peptides from solid-phase resins. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this critical step of peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the peptide cleavage process in a question-and-answer format.
Issue 1: Low Peptide Yield After Cleavage
-
Question: I performed the cleavage reaction, but the final yield of my peptide is significantly lower than expected. What are the possible causes and how can I improve it?
-
Answer: Low peptide yield can stem from several factors throughout the synthesis and cleavage process. Here are some common causes and solutions:
-
Incomplete Cleavage: The cleavage reaction time may have been insufficient. While many standard protocols suggest 1-3 hours, peptides with sterically hindered residues or certain resin linkers may require longer incubation.[1][2] Consider performing a small-scale trial cleavage and analyzing the resin to check for remaining peptide.
-
Peptide Precipitation: The peptide may have precipitated prematurely in the cleavage cocktail. This can sometimes be addressed by altering the solvent composition.
-
Adsorption to Resin: The cleaved peptide might be adsorbing to the resin beads. Ensure thorough washing of the resin with fresh cleavage cocktail or an appropriate solvent like TFA after filtration.
-
Inefficient Precipitation: The choice of ether for precipitation is crucial. Methyl tert-butyl ether (MTBE) is often preferred. Ensure the ether is cold and used in a sufficient volume (typically 8-10 times the volume of the filtrate).[3] For some peptides, overnight incubation at 4°C may be necessary to achieve complete precipitation.[3]
-
Issue 2: Incomplete Removal of Protecting Groups
-
Question: My mass spectrometry analysis shows peaks corresponding to the peptide with one or more protecting groups still attached. How can I ensure complete deprotection?
-
Answer: The persistence of protecting groups is a common issue, often dependent on the specific amino acids in your sequence.
-
Scavenger Choice: Certain protecting groups require specific scavengers for efficient removal. For example, Arg(Pbf) and Trp(Boc) are effectively scavenged by triisopropylsilane (TIS).[4] For sensitive residues like Cys, Met, and Trp, a more complex scavenger cocktail, such as Reagent K (TFA/water/phenol/thioanisole/EDT), may be necessary.[4]
-
Reaction Time: Some protecting groups, like Arg(Pmc/Mtr), are notoriously difficult to remove and may require extended cleavage times of up to 2 hours or more.[5]
-
Cleavage Cocktail Composition: Ensure your cleavage cocktail is freshly prepared and has the correct proportions of acid and scavengers. The volume of the cocktail should be sufficient to swell the resin completely (10-25 ml/g of resin).[4]
-
Issue 3: Presence of Unexpected Side Products
-
Question: My HPLC and mass spectrometry results show multiple unexpected peaks, indicating the presence of side products. What could be causing this and how can I minimize their formation?
-
Answer: Side product formation is often due to the reaction of highly reactive cationic species generated during cleavage with nucleophilic amino acid side chains.[4]
-
Inadequate Scavenging: The primary role of scavengers is to trap these reactive cations. If the scavengers are insufficient or inappropriate for the protecting groups present, side reactions can occur. For instance, tryptophan residues are particularly susceptible to modification if not properly protected by scavengers like TIS or EDT.[3]
-
Oxidation: Methionine and cysteine residues are prone to oxidation. The inclusion of scavengers like 1,2-ethanedithiol (EDT) or the use of specific cocktails like Reagent H can help prevent this.[1][6]
-
Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation. While this is more of a concern during synthesis, cleavage conditions can sometimes exacerbate the issue. Using a milder cleavage cocktail or a different linker on your resin may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of H-Tic-Oet.HCl in peptide cleavage?
A1: this compound, or ethyl (3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, is an amino acid derivative.[] It is a building block used during the solid-phase synthesis of a peptide and is not a reagent used for cleaving the peptide from the resin. The cleavage process is typically carried out using strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF).[8] When synthesizing a peptide containing the Tic residue, standard cleavage protocols are generally applicable. However, as with any bulky or unusual amino acid, you may need to optimize cleavage time and scavenger choice to ensure efficient cleavage and deprotection.
Q2: How do I choose the right cleavage cocktail?
A2: The choice of cleavage cocktail depends on the type of resin used and the amino acid composition of your peptide. For most peptides synthesized using Fmoc chemistry on standard resins like Wang or Rink Amide, a TFA-based cocktail is sufficient.[2][5] The key is to select the appropriate scavengers to protect sensitive residues in your sequence.
Q3: Why are scavengers so important?
A3: During acid-mediated cleavage, protecting groups are removed, generating highly reactive carbocations.[4] These can reattach to the peptide at nucleophilic side chains, particularly Trp, Met, Tyr, and Cys, leading to undesired side products.[4] Scavengers are nucleophilic compounds added to the cleavage cocktail to "scavenge" or trap these reactive species before they can modify your peptide.[4]
Q4: What are some common cleavage cocktails and their uses?
A4: A variety of cleavage cocktails have been developed to address different needs. The table below summarizes some of the most common ones.
| Reagent Name | Composition | Primary Use |
| TFA/TIS/H₂O | 95% TFA, 2.5% Triisopropylsilane, 2.5% Water | A general-purpose cocktail for many peptides, especially those containing Trp, Met, or Tyr.[2][4] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | A "universal" cocktail for peptides with a combination of sensitive residues like Cys, Met, Trp, and Tyr.[1][4] |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane | An "odorless" alternative to cocktails containing thiols, useful for peptides with trityl-based protecting groups.[1] |
| Reagent H | 81% TFA, 5% Phenol, 5% Thioanisole, 3% Water, 2.5% EDT, 2% Dimethylsulfide, 1.5% Ammonium Iodide | Specifically designed to prevent the oxidation of methionine residues.[6] |
Q5: What is the best way to precipitate and wash the cleaved peptide?
A5: After filtering the resin, the peptide is typically precipitated from the TFA solution by adding cold ether (often methyl tert-butyl ether).[3] The volume of ether should be 8-10 times the volume of the TFA filtrate.[3] After precipitation, the crude peptide should be washed several times with cold ether to remove the scavengers and any remaining organic impurities.[3]
Experimental Protocols
Standard TFA Cleavage Protocol
This protocol is suitable for the cleavage of most peptides from acid-labile resins (e.g., Wang, Rink Amide).
-
Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 3 hours.[2][9]
-
Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For a general-purpose cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.
-
Cleavage Reaction: Place the dry resin in a reaction vessel and add the cleavage cocktail (approximately 10 mL per gram of resin). Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.
-
Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: In a suitable centrifuge tube, add 8-10 volumes of cold methyl tert-butyl ether. Slowly add the TFA filtrate to the ether while gently vortexing. A white precipitate should form.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Caption: A simplified workflow for peptide cleavage from resin.
Caption: A decision tree for troubleshooting peptide cleavage.
References
- 1. peptide.com [peptide.com]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Overview of Custom Peptide Synthesis [peptide2.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: H-Tic-Oet.HCl in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using H-Tic-Oet.HCl (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride) in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the incorporation of the constrained amino acid analogue, Tic.
Question: Why am I observing low coupling efficiency or incomplete reaction when using this compound?
Answer:
Low coupling efficiency with this compound can be attributed to several factors, primarily the steric hindrance of the Tic residue.
Possible Causes and Solutions:
-
Steric Hindrance: The rigid structure of the Tic residue can slow down the coupling reaction.
-
Solution: Extend the coupling reaction time and/or increase the reaction temperature. Consider using a more powerful coupling reagent.
-
-
Inappropriate Coupling Reagent: Not all coupling reagents are equally effective for sterically hindered amino acids.
-
Solution: Utilize a coupling reagent known for high efficiency with challenging couplings, such as HATU, HCTU, or COMU.
-
-
Suboptimal Solvent: The choice of solvent can impact the swelling of the solid support and the solubility of reagents.
-
Solution: Ensure adequate swelling of the resin before synthesis. A common solvent choice is N,N-dimethylformamide (DMF). For difficult couplings, a solvent mixture such as DMF/DCM (1:1) or the addition of N-methyl-2-pyrrolidone (NMP) can be beneficial.
-
-
Premature Termination: The N-terminal amino group of the growing peptide chain may be guanidinylated by certain uronium/aminium-based coupling reagents, leading to chain termination.
-
Solution: Use a phosphonium-based coupling reagent like PyBOP or PyAOP, which do not cause guanidinylation. If using a uronium reagent, avoid a large excess and ensure rapid activation of the carboxylic acid.
-
Question: My final peptide product shows a mass corresponding to a deletion of the Tic residue. What could be the cause?
Answer:
The deletion of an amino acid residue during solid-phase peptide synthesis (SPPS) is a known side reaction, often resulting from incomplete deprotection or coupling steps.[1]
Workflow for Investigating Tic Deletion:
References
Technical Support Center: Analytical Characterization of H-Tic-Oet.HCl
Welcome to the technical support center for the analytical characterization of H-Tic-Oet.HCl. This guide provides answers to frequently asked questions and detailed troubleshooting for common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing the incorporation of this compound?
A1: The primary techniques for characterizing this compound incorporation are High-Performance Liquid Chromatography (HPLC) with UV detection for quantification and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and sensitive quantification. Other supportive techniques include UV-Vis Spectroscopy for simple concentration checks, Fourier-Transform Infrared Spectroscopy (FTIR) for confirming functional groups, and Differential Scanning Calorimetry (DSC) to assess the physical state of the incorporated compound.
Q2: How do I choose the right HPLC column for this compound analysis?
A2: For a small molecule like this compound, a reversed-phase (RP) C18 or C8 column is typically the first choice. The selection depends on the compound's polarity. A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point. For higher resolution and faster analysis, consider using a column with smaller particles (e.g., < 2 µm) compatible with UHPLC systems.
Q3: My this compound sample is degrading during analysis. What can I do?
A3: Sample degradation can be caused by pH, temperature, or light sensitivity. Since this compound contains an ester group, it may be susceptible to pH-mediated hydrolysis. Ensure your mobile phase pH is maintained within a stable range, typically between pH 2 and 8 for silica-based columns.[1][2] Consider using a column oven to maintain a consistent, moderate temperature and protect samples from light by using amber vials.
Q4: What is a "matrix effect" in LC-MS analysis and how can it affect my results for this compound?
A4: The matrix effect is the alteration of ionization efficiency for the target analyte (this compound) due to co-eluting compounds from the sample matrix.[3] This can lead to either suppression or enhancement of the MS signal, causing inaccurate quantification.[3] To mitigate this, effective sample preparation (e.g., solid-phase extraction) to remove interfering components is crucial.[3][4]
Troubleshooting Guides
HPLC Troubleshooting
Q: Why am I seeing peak tailing for this compound?
A: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.[1]
-
Possible Cause 1: Silanol Interactions. Residual silanol groups on the silica-based column packing can interact with basic compounds.[1]
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.[1]
-
Solution: Reduce the sample concentration or injection volume.[5]
-
-
Possible Cause 3: Column Contamination/Aging. Buildup of contaminants or degradation of the stationary phase can create active sites.
Q: My retention time for this compound is shifting between injections. What's wrong?
A: Retention time instability points to issues with the mobile phase, pump, or column temperature.[6]
-
Possible Cause 1: Mobile Phase Composition Change. Inconsistent mobile phase preparation or evaporation of volatile organic components can alter elution strength.[5][6]
-
Possible Cause 2: Inadequate Column Equilibration. Not allowing enough time for the column to equilibrate after a gradient or solvent change is a common cause.[5]
-
Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before injecting.[5]
-
-
Possible Cause 3: Fluctuating Temperature. Changes in ambient temperature can affect retention.
Q: I am observing unexpected "ghost peaks" in my chromatogram. Where are they coming from?
A: Ghost peaks are signals that are not from the injected sample.
-
Possible Cause 1: Sample Carryover. Residual sample from a previous injection is retained in the injector or column.[6]
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent.[7] Run blank injections after high-concentration samples.
-
-
Possible Cause 2: Contaminated Mobile Phase. Impurities in the solvents or additives can accumulate on the column and elute as peaks, especially during a gradient.[7]
-
Solution: Use only high-purity, HPLC-grade (or LC-MS grade) solvents and additives.[7] Filter all aqueous mobile phases.
-
-
Possible Cause 3: Column Bleed. Degradation of the column's stationary phase can release compounds that appear as peaks.[6]
-
Solution: This is more common with aggressive mobile phases (extreme pH) or high temperatures. Ensure operating conditions are within the column's recommended limits.
-
LC-MS Troubleshooting
Q: Why is the MS sensitivity for this compound very low or inconsistent?
A: Low sensitivity in LC-MS can stem from multiple factors, from the mobile phase to the ion source settings.
-
Possible Cause 1: Incompatible Mobile Phase Additives. Non-volatile buffers like phosphate will precipitate in the ion source and suppress the signal.[3]
-
Solution: Use volatile mobile phase additives such as formic acid, acetic acid, or ammonium formate/acetate.
-
-
Possible Cause 2: Suboptimal Ionization. The ion source parameters (e.g., capillary voltage, gas flow, temperature) may not be optimized for this compound.
-
Solution: Perform an infusion analysis of this compound to systematically optimize all ion source parameters for maximum signal intensity.
-
-
Possible Cause 3: Matrix Suppression. As mentioned in the FAQ, co-eluting matrix components can suppress the analyte's ionization.[3]
-
Solution: Improve sample cleanup. If suppression is still present, use an isotopically labeled internal standard to compensate for the effect.
-
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | 0.2 µg/mL | - |
| Limit of Quantification (LOQ) | 0.7 µg/mL | - |
| Precision (RSD%) | ||
| - Intra-day (n=6) | 0.85% | RSD ≤ 2.0% |
| - Inter-day (n=18) | 1.32% | RSD ≤ 2.0% |
| Accuracy (% Recovery) | ||
| - Low QC (5 µg/mL) | 101.5% | 98.0% - 102.0% |
| - Mid QC (50 µg/mL) | 99.8% | 98.0% - 102.0% |
| - High QC (90 µg/mL) | 100.7% | 98.0% - 102.0% |
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Typical LOQ | Primary Use Case | Pros | Cons |
| HPLC-UV | ~ 500-1000 ng/mL | Routine quantification, purity analysis | Robust, cost-effective, simple | Lacks specificity, moderate sensitivity |
| UHPLC-UV | ~ 100-500 ng/mL | High-throughput screening, purity | Faster analysis, better resolution | Higher pressure, requires specialized system |
| LC-MS/MS | < 1 ng/mL | Bioanalysis, trace impurity identification | Highly sensitive and specific | Higher cost, complex, matrix effects[3] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
-
System Preparation:
-
HPLC System: Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm (Verify with UV scan of standard).
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in 50:50 Acetonitrile:Water.
-
Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the formulation/matrix containing incorporated this compound.
-
Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with sonication.
-
Centrifuge the extract at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. Dilute if necessary to fall within the calibration range.
-
-
Analysis:
-
Equilibrate the column with the initial mobile phase conditions for at least 20 minutes.
-
Run a gradient elution: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B, and re-equilibrate for 5 minutes.
-
Construct a calibration curve by plotting peak area vs. concentration for the standards.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Protocol 2: Identification and Sensitive Quantification using LC-MS/MS
-
System Preparation:
-
LC-MS/MS System: UHPLC coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Tuning:
-
Infuse a 100 ng/mL solution of this compound directly into the MS.
-
Optimize ESI source parameters (capillary voltage, source temperature, gas flows) in positive ion mode.
-
Identify the precursor ion (e.g., [M+H]⁺).
-
Perform a product ion scan to identify stable fragment ions. Select the most abundant precursor-product ion transitions for Multiple Reaction Monitoring (MRM).
-
-
Sample and Standard Preparation:
-
Prepare calibration standards and QC samples by spiking known amounts of this compound and an internal standard (e.g., deuterated this compound) into a blank matrix.
-
Perform sample extraction using protein precipitation (for plasma) or liquid-liquid extraction.
-
Evaporate the solvent and reconstitute in the initial mobile phase.
-
-
Analysis:
-
Run a fast gradient (e.g., 5% to 95% B in 3 minutes).
-
Acquire data using the optimized MRM transitions.
-
Quantify by calculating the peak area ratio of the analyte to the internal standard and plotting against concentration.
-
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. youtube.com [youtube.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC 疑難排解指南 [sigmaaldrich.com]
Technical Support Center: Mass Spectrometry of Peptides with H-Tic-Oet.HCl
Welcome to the technical support center for the mass spectrometry of peptides incorporating the unnatural amino acid H-Tic-Oet.HCl ((S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, troubleshooting common issues, and understanding the unique fragmentation patterns of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of the this compound residue and how should I account for it in my mass spectrometry software?
A1: The molecular weight of this compound is 241.72 g/mol .[1] When incorporated into a peptide, the Tic-Oet residue (after loss of HCl and the peptide bond formation) has a monoisotopic mass that should be precisely calculated and added to your software's modification database. The molecular formula for the incorporated Tic-Oet residue is C12H13NO2.
Q2: Will the presence of the Tic-Oet residue affect the ionization efficiency of my peptide?
A2: The Tic-Oet residue introduces a bulky, hydrophobic, and cyclic structure to the peptide. This can potentially influence the peptide's overall hydrophobicity and its behavior in the electrospray ionization (ESI) source. You may observe changes in the charge state distribution compared to a non-modified peptide of similar length. If you experience low signal intensity, optimization of ESI source parameters, such as spray voltage and gas flows, may be necessary.
Q3: What are the expected fragmentation patterns for a peptide containing a Tic-Oet residue in collision-induced dissociation (CID)?
A3: In addition to the expected b- and y-type ions from the peptide backbone cleavage, the Tic-Oet residue itself can undergo characteristic fragmentation. Due to the tetrahydroisoquinoline ring structure, a common fragmentation pathway for similar structures is the neutral loss of the cyclic amine portion. This would result in a characteristic neutral loss from the precursor or fragment ions containing the Tic-Oet residue. Monitoring for this specific neutral loss can be a diagnostic tool for identifying Tic-containing peptides in your sample.
Q4: I am having difficulty sequencing a peptide containing this compound. The fragmentation is unusual. What could be the reason?
A4: The rigid, constrained structure of the Tic residue can influence the fragmentation of the peptide backbone. The cyclic nature of this amino acid can hinder cleavage at the adjacent peptide bonds, leading to a less complete series of b- and y-ions. You may also observe fragment ions resulting from the opening of the tetrahydroisoquinoline ring. It is advisable to use multiple fragmentation techniques if available (e.g., HCD, ETD) to obtain complementary fragmentation information.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Ionization | - Suboptimal ESI source conditions for the modified peptide.- Sample precipitation due to the hydrophobicity of the Tic-Oet residue.- Inefficient desalting or sample cleanup. | - Optimize spray voltage, capillary temperature, and nebulizer gas flow.- Adjust the solvent composition of your sample; consider adding a small percentage of organic solvent like acetonitrile or isopropanol.- Ensure proper acidification of the sample with formic acid to a pH < 3 before desalting.[1] Use C18 spin columns for cleanup and ensure complete removal of detergents.[1] |
| Incomplete or Unusual Fragmentation | - The collision energy is not optimized for the fragmentation of the modified peptide.- The rigid structure of the Tic residue is preventing typical backbone fragmentation.- The charge state of the precursor ion is not ideal for fragmentation. | - Perform a collision energy optimization experiment for your specific peptide.- If available, utilize alternative fragmentation methods like Higher-Energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD) to generate complementary fragment ions.- Analyze different charge states of the precursor ion, as they can produce different fragmentation patterns. |
| Unexpected Peaks in the Mass Spectrum | - Presence of contaminants in the sample or from the LC-MS system.- In-source decay or fragmentation of the Tic-Oet residue.- Formation of adducts (e.g., sodium, potassium). | - Perform a blank run to check for system contamination. Ensure high-purity solvents and reagents are used.[1]- Analyze the MS1 spectrum for characteristic neutral losses from the precursor ion that might indicate in-source decay.- Check the mass difference between the unexpected peaks and your target ion to identify potential adducts. |
| Difficulty in Automated Peptide Sequencing | - Standard sequencing software may not be configured for the mass and fragmentation of the Tic-Oet residue. | - Manually add the Tic-Oet residue and its monoisotopic mass to your software's modification database.- Manually inspect the MS/MS spectra for the characteristic neutral loss of the Tic ring and for b- and y-ions to aid in sequence validation. |
Quantitative Data Summary
| Parameter | Value | Notes |
| Molecular Weight of this compound | 241.72 g/mol [1] | This is the weight of the free amino acid hydrochloride salt. |
| Monoisotopic Mass of Incorporated Tic-Oet Residue | 203.0946 u | C12H13NO2. This is the mass to use in sequencing software for a modified residue. |
| Predicted Characteristic Neutral Loss | ~131.0891 u | Corresponds to the neutral loss of the C9H11N portion of the Tic residue. This is an inferred value based on the fragmentation of similar structures. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
A detailed protocol for preparing a peptide containing this compound for mass spectrometry analysis.
-
Solubilization: Dissolve the synthetic peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (95:5 v/v). The final concentration will depend on the sensitivity of your mass spectrometer, but a starting concentration of 1 pmol/µL is common.
-
Desalting and Cleanup: To remove salts and other impurities that can interfere with ionization, use a C18 ZipTip or a similar reversed-phase cleanup method.
-
Equilibrate the C18 material with 100% acetonitrile.
-
Wash with 0.1% formic acid in water.
-
Load the peptide sample.
-
Wash again with 0.1% formic acid in water.
-
Elute the peptide with a solution of 50-80% acetonitrile in 0.1% formic acid.
-
-
Final Preparation: The eluted sample can be directly infused into the mass spectrometer or injected into an LC-MS/MS system.
Mass Spectrometry Analysis
A general protocol for analyzing the prepared peptide sample.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, is recommended for accurate mass measurements.
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Perform a full scan (e.g., m/z 200-2000) to identify the precursor ion of the Tic-Oet-containing peptide.
-
MS/MS Scan (CID): Select the precursor ion of interest for collision-induced dissociation (CID).
-
Use a normalized collision energy (NCE) in the range of 25-35% as a starting point. Optimize the collision energy to achieve a good balance between precursor ion depletion and the generation of informative fragment ions.
-
Acquire the MS/MS spectrum over a mass range that will encompass the expected b- and y-ions, as well as any fragments resulting from the Tic-Oet residue.
-
-
Data Analysis:
-
Manually inspect the MS/MS spectrum to identify the b- and y-ion series.
-
Look for a peak corresponding to the neutral loss of the tetrahydroisoquinoline portion of the Tic-Oet residue.
-
Use peptide sequencing software with the custom modification for the Tic-Oet residue to aid in the identification and validation of the peptide sequence.
-
Visualizations
Caption: A simplified diagram illustrating the incorporation of the H-Tic-Oet residue within a peptide chain.
Caption: Predicted fragmentation pathways for a peptide containing the Tic-Oet residue under CID conditions.
Caption: A decision-tree workflow for troubleshooting common issues in the mass spectrometry of Tic-Oet peptides.
References
Validation & Comparative
H-Tic-Oet.HCl vs. Proline: A Comparative Guide to Inducing Peptide Turns
For researchers, scientists, and drug development professionals, the strategic induction of turns in peptide structures is a critical aspect of designing molecules with specific conformations and biological activities. Proline, a naturally occurring amino acid, is widely recognized for its ability to induce β-turns due to its unique cyclic structure. A synthetic alternative, H-Tic-Oet.HCl (ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride), offers a more rigid scaffold and is gaining attention as a potent turn-inducer. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies.
At a Glance: this compound and Proline as Turn Inducers
| Feature | This compound (Tic) | Proline |
| Structure | Conformationally constrained bicyclic structure | Cyclic pyrrolidine ring |
| Rigidity | Highly rigid | Moderately rigid |
| Turn Preference | Potent inducer of β-turns, particularly Type II | Induces various β-turn types |
| Application | Peptidomimetics, drug design (e.g., Quinapril) | Naturally occurring in proteins, peptide design |
Structural Basis for Turn Induction
The capacity of both this compound (Tic) and proline to induce turns stems from their inherent conformational constraints.
Proline: The pyrrolidine ring of proline restricts the phi (φ) torsion angle of the peptide backbone to approximately -60°, which is a key dihedral angle for the i+1 position of a β-turn. This pre-organization reduces the entropic penalty of folding into a turn structure. Proline can exist in both cis and trans conformations of the X-Pro peptide bond, with the trans form being more common. The cis conformation can also lead to the formation of specific turn types, such as the type VI β-turn.
This compound (Tic): As a 1,2,3,4-tetrahydroisoquinoline derivative, Tic possesses a more rigid bicyclic structure compared to proline. This high degree of conformational restriction makes it a powerful tool for nucleating β-turn and helical structures in peptides. Tic is considered a constrained analog of phenylalanine and a surrogate for proline, and its incorporation into a peptide chain can strongly favor a specific turn conformation. For instance, studies have shown that a dipeptide containing a Pro-D-Tic sequence readily adopts a type-II β-bend conformation. The successful substitution of proline with Tic in the angiotensin-converting enzyme (ACE) inhibitor enalapril to create the approved drug quinapril underscores its value in medicinal chemistry.
Experimental Data: A Comparative Analysis
While direct, head-to-head quantitative comparisons in identical peptide frameworks are limited in publicly available literature, individual studies on Tic- and proline-containing peptides provide strong evidence for their turn-inducing properties. Conformational analysis is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy.
NMR Spectroscopy: This technique provides detailed information about the three-dimensional structure of peptides in solution. By analyzing parameters like nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts, researchers can determine the presence and type of β-turns. For proline-containing peptides, NMR can distinguish between the cis and trans isomers and identify the specific turn type. Similarly, for Tic-containing peptides, NMR is used to elucidate the defined turn structures enforced by the rigid Tic scaffold.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a valuable tool for assessing the secondary structure content of peptides. The shape of the CD spectrum provides a signature for different secondary structures. For instance, a type I β-turn typically shows a positive band around 205 nm and a negative band around 225 nm. By analyzing the CD spectra of peptides containing either proline or Tic, a qualitative and sometimes quantitative estimation of the turn population can be made.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the following key steps:
-
Pictet-Spengler Reaction: The synthesis typically begins with the condensation of a phenylethylamine derivative with an aldehyde or its equivalent in the presence of a strong acid to form the 1,2,3,4-tetrahydroisoquinoline ring system.
-
Esterification: The carboxylic acid group of the resulting Tic core is then esterified to yield the ethyl ester.
-
Salt Formation: Finally, treatment with hydrochloric acid affords the hydrochloride salt, this compound.
A representative synthesis involves the reaction of phenylalanine with formaldehyde and concentrated hydrochloric acid to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This intermediate is then treated with thionyl chloride in ethanol to produce ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride.
Conformational Analysis by NMR Spectroscopy
A general protocol for analyzing the conformation of a synthesized peptide containing either Tic or proline is as follows:
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O).
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
1D ¹H NMR: To observe the overall proton signals.
-
2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), which is crucial for defining the peptide's conformation and identifying the hydrogen bonds characteristic of β-turns.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon signals.
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Identify sequential and medium-range NOEs. For a β-turn, characteristic NOEs between the amide proton of residue i+2 and the α-proton of residue i+1, and between the amide proton of residue i+3 and the α-proton of residue i+2 are expected.
-
Measure ³J(HN,Hα) coupling constants to restrain the φ torsion angle.
-
Use the collected distance and dihedral angle restraints to perform molecular modeling and calculate a family of structures consistent with the NMR data.
-
Conformational Analysis by Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., phosphate buffer, trifluoroethanol). The choice of solvent can significantly influence the peptide's conformation.
-
Data Acquisition: Record the CD spectrum of the peptide solution, typically in the far-UV region (190-260 nm).
-
Data Analysis:
-
Analyze the shape and magnitude of the CD spectrum.
-
Compare the spectrum to reference spectra for standard secondary structures (α-helix, β-sheet, β-turn, random coil) to estimate the percentage of each structural element. Deconvolution algorithms can be used for a more quantitative analysis.
-
Visualizing Experimental Workflows
Caption: Experimental workflow for comparing peptide conformations.
Conclusion
Both this compound and proline are effective inducers of peptide turns, a crucial secondary structure element in peptide and protein design. Proline, as a natural amino acid, provides a reliable means of introducing turns, with its conformational preferences well-characterized. This compound, on the other hand, offers a more rigid and potent turn-inducing scaffold, making it an invaluable tool in peptidomimetic and drug design where precise conformational control is desired. The choice between these two building blocks will depend on the specific design goals, with this compound providing a higher degree of pre-organization and rigidity. Further direct comparative studies on identical peptide backbones are warranted to provide more nuanced quantitative data on their relative efficiencies in promoting turn formation.
Tic-Containing Peptides: A Comparative Guide to Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the quest for more potent and selective therapeutic peptides, the incorporation of conformationally constrained amino acids has emerged as a powerful strategy. One such amino acid, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has garnered significant attention for its ability to induce specific secondary structures in peptides, leading to enhanced biological activity compared to their native counterparts. This guide provides an objective comparison of the biological activity of Tic-containing peptides versus native peptides, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Enhanced Receptor Affinity and Selectivity: A Quantitative Look
The introduction of the rigid Tic residue into a peptide sequence can dramatically alter its binding affinity and selectivity for its target receptor. This is often attributed to the pre-organization of the peptide into a bioactive conformation, reducing the entropic penalty of binding.
A compelling example is the comparison of a tetrapeptide containing D-Tic with its diastereomer containing D-Phe at the second position. While not a direct comparison to a native L-amino acid, the study by Schiller et al. highlights the profound impact of the Tic constraint on opioid receptor selectivity.
Table 1: Opioid Receptor Binding Affinities of Tetrapeptide Analogues
| Peptide | μ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Selectivity (μ/δ) |
| H-Tyr-D-Tic -Phe-Phe-NH₂ | 2.6 ± 0.4 | 68.5 ± 5.2 | 0.038 |
| H-Tyr-D-Phe -Phe-Phe-NH₂ | 1.8 ± 0.3 | 21.4 ± 2.1 | 0.084 |
Data adapted from Schiller et al. (1992).[1]
As shown in Table 1, the incorporation of D-Tic results in a significant shift in receptor selectivity. The D-Tic-containing peptide displays a higher affinity for the μ-opioid receptor and a lower affinity for the δ-opioid receptor compared to the D-Phe analogue, demonstrating that the conformational rigidity imposed by Tic can fine-tune receptor interactions.[1]
In Vivo Efficacy: The Impact on Analgesia
The enhanced receptor affinity and selectivity of Tic-containing peptides often translate to improved in vivo efficacy. The hot plate test is a standard method to assess the central analgesic activity of compounds. In this test, the latency of an animal to react to a thermal stimulus is measured.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for the key experimental assays are provided below.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., μ- and δ-opioid receptors)
-
Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors)
-
Test compounds (Tic-containing peptide and native peptide)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compound or buffer (for total binding).
-
To determine non-specific binding, add a high concentration of a non-labeled ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][4][5]
cAMP Functional Assay (Forskolin-Stimulated)
This assay measures the ability of a compound to inhibit the production of cyclic AMP (cAMP), a second messenger, typically for Gi-coupled receptors like opioid receptors.
Materials:
-
Cells expressing the receptor of interest
-
Test compounds
-
Forskolin (an adenylate cyclase activator)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with a stimulation buffer.
-
Add serial dilutions of the test compounds to the wells and pre-incubate for a short period.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Generate dose-response curves and determine the IC₅₀ or EC₅₀ values for the test compounds.[6][7]
In Vivo Hot Plate Test
This test assesses the analgesic properties of a compound by measuring the reaction time of an animal to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Test animals (e.g., mice)
-
Test compounds
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
Procedure:
-
Habituate the animals to the testing room and the hot plate apparatus.
-
Determine the baseline latency for each animal by placing it on the hot plate (e.g., set at 55°C ± 0.5°C) and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[8][9][10][11]
-
Administer the test compound, vehicle, or positive control to the animals (e.g., via intraperitoneal or subcutaneous injection).
-
At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure their reaction latency.
-
Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Compare the %MPE values between the different treatment groups to evaluate the analgesic efficacy of the test compounds.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Opioid Receptor Signaling Pathway
Caption: Opioid receptor signaling cascade.
Experimental Workflow for Peptide Comparison
Caption: Workflow for comparing peptide activity.
Conclusion
The incorporation of Tic into peptide sequences represents a promising avenue for the development of novel therapeutics with improved biological profiles. The conformational constraint imposed by Tic can lead to enhanced receptor binding affinity, altered selectivity, and increased in vivo potency. The experimental protocols and workflows detailed in this guide provide a framework for the systematic evaluation and comparison of Tic-containing peptides against their native counterparts, facilitating the rational design of next-generation peptide-based drugs.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand Binding Assays [bio-protocol.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. 2.6. Hot Plate Test [bio-protocol.org]
- 11. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
Validating H-Tic-Oet.HCl Incorporation: A Comparative Guide to Edman Degradation and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peptide Sequencing Techniques for the Validation of Unnatural Amino Acid Incorporation.
The site-specific incorporation of unnatural amino acids, such as H-Tic-Oet.HCl (Ethyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride), into peptides and proteins is a powerful tool in drug discovery and protein engineering. This modification can introduce novel structural and functional properties, enhancing therapeutic potential. However, robust analytical methods are required to verify the successful and precise incorporation of these synthetic building blocks. This guide provides a detailed comparison of two primary methods for this validation: the classic Edman degradation and the modern approach of mass spectrometry.
At a Glance: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical cleavage of N-terminal amino acids. | Fragmentation of peptides and measurement of mass-to-charge ratios. |
| Primary Use | N-terminal sequencing of purified peptides. | High-throughput sequencing of complex peptide mixtures. |
| Sensitivity | 10-100 picomoles.[1] | Low femtomole to attomole range. |
| Speed (per residue) | Approximately 45-60 minutes.[2][3] | Milliseconds to seconds. |
| Read Length | Typically up to 30-50 residues.[1][4] | Can sequence longer peptides and entire proteins (with digestion). |
| Throughput | Low; single sample analysis.[2] | High; suitable for automated, multi-sample analysis.[2] |
| Cost | High per sample due to long run times and reagent costs.[3] | Lower per-sample cost for high-throughput applications, but high initial instrument cost. |
| Data Interpretation | Direct identification based on retention time of standards. | Database-dependent or de novo sequencing algorithms. |
| Handling of Modifications | Challenging for N-terminally blocked or modified residues.[1][5] | Can identify a wide range of post-translational and unnatural modifications. |
Edman Degradation for this compound Incorporation: A Closer Look
Edman degradation provides a direct, chemical method for sequencing a peptide from its N-terminus.[1][6] While it has been largely superseded by mass spectrometry for high-throughput applications, its direct, stepwise nature offers a high degree of confidence for N-terminal sequence confirmation.[7]
Expected Challenges with this compound
While no specific experimental data for the Edman degradation of a peptide containing N-terminal this compound is readily available in the reviewed literature, we can anticipate certain challenges based on the structure of this unnatural amino acid and the known limitations of the technique:
-
Cyclic Structure: The rigid, cyclic structure of the tetrahydroisoquinoline core may influence the efficiency of the coupling and cleavage reactions in the Edman cycle.
-
Secondary Amine: The secondary amine in the Tic residue, once incorporated into a peptide, becomes part of the peptide backbone. However, if this compound is at the N-terminus, its secondary amine is the free amino group. This differs from the primary amines of most natural amino acids and could affect the reaction with phenyl isothiocyanate (PITC).
-
Identification of the PTH-Derivative: The resulting phenylthiohydantoin (PTH) derivative of H-Tic-Oet would be non-standard. Its identification would require the prior synthesis of a PTH-Tic-Oet standard to determine its retention time in the HPLC analysis.[8]
Experimental Protocol: Automated Edman Degradation
This protocol outlines the general steps for automated Edman degradation, which would need to be optimized for a peptide containing this compound.
-
Sample Preparation:
-
The peptide sample must be highly purified (>95%) to avoid interfering signals.
-
The sample is immobilized on a solid support, typically a PVDF membrane.
-
-
Edman Cycle (automated sequencer):
-
Coupling: The peptide is treated with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: The PTC-peptide is treated with a strong acid (e.g., trifluoroacetic acid) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.
-
Conversion: The ATZ-amino acid is extracted and converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative.
-
-
Analysis:
-
The PTH-amino acid is identified by reverse-phase high-performance liquid chromatography (RP-HPLC) by comparing its retention time to that of known PTH-amino acid standards.
-
The remaining peptide undergoes the next cycle of degradation.
-
Mass Spectrometry: The High-Throughput Alternative
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the dominant technology for peptide and protein sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[7]
Advantages for Validating this compound Incorporation
-
Confirmation of Mass: The most straightforward validation is the accurate mass measurement of the intact peptide, which should correspond to the theoretical mass calculated with the inclusion of this compound.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) fragments the peptide at the peptide bonds, generating a series of fragment ions (b- and y-ions). The mass difference between consecutive ions in the series corresponds to the mass of a specific amino acid residue, thus confirming the sequence. The presence of a mass shift corresponding to the H-Tic-Oet residue in the fragment ion series would confirm its incorporation and position.
-
No Need for Standards: Unlike Edman degradation, de novo sequencing by mass spectrometry does not require synthetic standards for the modified amino acid.
Experimental Protocol: Peptide Sequencing by LC-MS/MS
-
Sample Preparation:
-
The peptide is purified and dissolved in a suitable solvent for mass spectrometry (e.g., water/acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
The peptide is injected onto a reverse-phase HPLC column to separate it from any impurities.
-
The eluting peptide is directed into the mass spectrometer.
-
-
Mass Spectrometry (MS):
-
MS1 Scan: The mass spectrometer scans a range of mass-to-charge (m/z) ratios to detect the intact peptide ion.
-
MS2 Scan (Tandem MS): The instrument isolates the peptide ion of interest, fragments it (e.g., by collision-induced dissociation - CID), and measures the m/z of the resulting fragment ions.
-
-
Data Analysis:
-
The fragment ion spectrum (MS2) is analyzed to deduce the amino acid sequence. This can be done by manually interpreting the spectrum or using automated sequencing software. The mass of the this compound residue will be used to identify its position in the peptide sequence.
-
Visualizing the Workflows
Figure 1. Workflow for Edman Degradation.
Figure 2. Workflow for Mass Spectrometry.
Conclusion and Recommendations
For the definitive validation of this compound incorporation, a dual approach leveraging the strengths of both Edman degradation and mass spectrometry is recommended.
-
Mass Spectrometry should be the primary tool for initial confirmation. Its high sensitivity and ability to provide mass confirmation of the intact peptide and sequence information through fragmentation make it ideal for a rapid and confident assessment of incorporation.
-
Edman Degradation , while more laborious, can serve as an orthogonal method for unambiguous confirmation of the N-terminal position of this compound, provided a synthetic PTH-standard is available. This "gold standard" N-terminal sequencing method can provide crucial data for regulatory submissions where the precise characterization of the N-terminus is required.[3]
For researchers working with novel unnatural amino acids, it is advisable to first establish a robust mass spectrometry method. If further, unequivocal N-terminal validation is necessary, the synthesis of the corresponding PTH-amino acid standard should be undertaken to enable definitive identification by Edman degradation.
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. rapidnovor.com [rapidnovor.com]
- 3. Principle, advantages and disadvantaged of Edman sequencing - Creative Proteomics [creative-proteomics.com]
- 4. novor.cloud [novor.cloud]
- 5. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 8. EDMAN SEQUENCING RESEARCH GROUP 2004 STUDY: MODIFIED AMINO ACIDS IN EDMAN SEQUENCING - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Protecting Group Strategies for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The unnatural amino acid 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a conformationally constrained analog of phenylalanine and proline. Its incorporation into peptides can induce specific secondary structures and enhance biological activity and metabolic stability, making it a valuable building block in drug design. The successful synthesis of Tic-containing peptides relies on the strategic use of protecting groups for its α-amino and α-carboxyl functionalities. This guide provides a comparative analysis of common protecting group strategies for Tic, focusing on the widely used Fmoc and Boc groups for N-terminal protection and esterification for C-terminal protection.
N-Terminal Protection Strategies: Fmoc vs. Boc
The choice between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butoxycarbonyl (Boc) protecting groups for the α-amino group of Tic is a critical decision in the design of a solid-phase peptide synthesis (SPPS) strategy. These two groups are foundational to the two major orthogonal SPPS methodologies.
Key Comparative Data
| Feature | Fmoc (9-fluorenylmethyloxycarbonyl) | Boc (tert-butoxycarbonyl) |
| Chemical Nature | Base-labile carbamate | Acid-labile carbamate |
| Introduction Reagent | Fmoc-Cl, Fmoc-OSu | Boc-anhydride ((Boc)₂O) |
| Cleavage Condition | 20% piperidine in DMF | Strong acid (e.g., TFA, HCl in dioxane) |
| Orthogonality | Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) and C-terminal esters cleaved by strong acid or hydrogenolysis. | Orthogonal to base-labile protecting groups (e.g., Fmoc) and side-chain protecting groups removable by hydrogenolysis (e.g., Cbz, Bzl). |
| Stability | Stable to acidic conditions used for Boc removal. | Stable to basic conditions used for Fmoc removal. |
| Detection | Cleavage can be monitored by UV spectroscopy of the dibenzylfulvene-piperidine adduct. | Cleavage is not directly monitored by UV spectroscopy. |
Diagram of N-Terminal Protection and Deprotection of Tic
Caption: Workflow for N-terminal protection and deprotection of Tic using Fmoc and Boc strategies.
Experimental Protocols for N-Terminal Protection and Deprotection of Tic
Protocol 1: Synthesis of N-Fmoc-Tic-OH
-
Dissolution: Dissolve 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) in a suitable solvent mixture, such as aqueous acetone or dioxane.
-
Basification: Add a base, such as sodium carbonate or sodium bicarbonate, to the solution to deprotonate the amino group.
-
Fmocylation: Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the organic solvent dropwise to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., HCl) and extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Cleavage of the Fmoc Group from a Tic Residue
-
Resin Swelling: Swell the Fmoc-Tic-containing peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Deprotection: Treat the resin with a 20% solution of piperidine in DMF.
-
Reaction Time: Gently agitate the mixture for 5-20 minutes at room temperature. The progress of the deprotection can be monitored by HPLC analysis of a small cleaved sample or by UV detection of the fluorenyl group in the effluent.
-
Washing: Filter the resin and wash thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Synthesis of N-Boc-Tic-OH
-
Suspension: Suspend Tic in a mixture of 1,4-dioxane and water.
-
Basification and Bocylation: With vigorous stirring, add sodium bicarbonate and di-tert-butyl dicarbonate ((Boc)₂O) to the suspension.[1]
-
Reaction: Stir the reaction mixture continuously at room temperature for an extended period (e.g., 6 days) until the reaction is complete as monitored by TLC.[1]
-
Work-up: Concentrate the mixture under reduced pressure, dissolve the residue in water, and acidify with an aqueous solution of sodium bisulfate monohydrate.[1]
-
Extraction and Purification: Extract the product with an organic solvent like chloroform. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[1]
Protocol 4: Cleavage of the Boc Group from a Tic Residue
-
Resin Swelling: Swell the Boc-Tic-containing peptide-resin in a solvent such as dichloromethane (DCM).
-
Deprotection: Treat the resin with a solution of a strong acid, typically 25-50% trifluoroacetic acid (TFA) in DCM.[2]
-
Scavengers: Include scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail to prevent side reactions caused by the released tert-butyl cations.
-
Reaction Time: Agitate the mixture for 1-2 hours at room temperature.
-
Isolation: Filter the resin and wash with the cleavage solution. Precipitate the peptide from the filtrate by adding cold diethyl ether.
C-Terminal Protection Strategies: Esterification
The carboxylic acid group of Tic is typically protected as an ester to prevent its participation in peptide bond formation when it is the C-terminal residue. The choice of ester influences the conditions required for its eventual cleavage.
Key Comparative Data for C-Terminal Esters
| Ester Type | Cleavage Condition | Orthogonality |
| Methyl Ester | Saponification (e.g., LiOH, NaOH) or mild acidolysis (e.g., LiI).[3] | Orthogonal to Fmoc/tBu strategies if mild, non-acidic cleavage is used. Not orthogonal to Boc strategy if strong acid is used for final cleavage. |
| Benzyl Ester | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HF, TFMSA).[2][4] | Orthogonal to Fmoc/tBu and Boc/Bzl strategies. The benzyl group can be removed without affecting acid- or base-labile groups. |
| tert-Butyl Ester | Strong acid (e.g., TFA). | Not orthogonal to the Boc strategy as it is cleaved under the same conditions. Can be used with the Fmoc strategy. |
Diagram of C-Terminal Protection and Deprotection of Tic
Caption: Workflow for C-terminal protection and deprotection of Tic using methyl and benzyl esters.
Experimental Protocols for C-Terminal Protection and Deprotection of Tic
Protocol 5: Synthesis of Tic-Methyl Ester Hydrochloride
-
Reaction Setup: In a round-bottom flask, add Tic to methanol.
-
Esterification: Slowly add trimethylchlorosilane (TMSCl) to the mixture with stirring at room temperature.[5]
-
Monitoring: Monitor the reaction for completion using TLC.[5]
-
Isolation: Upon completion, concentrate the reaction mixture on a rotary evaporator to obtain the Tic-methyl ester hydrochloride salt.[5]
Protocol 6: Saponification of Tic-Methyl Ester
-
Dissolution: Dissolve the Tic-methyl ester in a mixture of an organic solvent (e.g., THF or methanol) and water.
-
Hydrolysis: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature until the ester is completely hydrolyzed, as monitored by TLC or HPLC.
-
Work-up: Neutralize the reaction mixture with a dilute acid and extract the free carboxylic acid into an organic solvent.
Protocol 7: Synthesis of Tic-Benzyl Ester
-
Reaction Setup: Dissolve Tic in benzyl alcohol.
-
Acid Catalysis: Add a strong acid catalyst, such as p-toluenesulfonic acid or sulfuric acid.
-
Water Removal: Heat the mixture, often with azeotropic removal of water using a Dean-Stark apparatus, to drive the equilibrium towards the ester product.
-
Work-up and Purification: After cooling, neutralize the mixture and purify by extraction and chromatography.
Protocol 8: Hydrogenolysis of Tic-Benzyl Ester
-
Dissolution: Dissolve the Tic-benzyl ester in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Catalyst: Add a palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate to obtain the deprotected Tic.
Conclusion
The selection of a protecting group strategy for the unnatural amino acid Tic is dictated by the overall synthetic plan for the target peptide. The Fmoc/tBu and Boc/Bzl orthogonal strategies are the most prevalent in modern peptide synthesis. The Fmoc group, with its mild base-lability, is advantageous for the synthesis of peptides containing acid-sensitive functionalities. Conversely, the Boc group, which is removed under acidic conditions, is well-suited for peptides that may be sensitive to basic conditions. C-terminal protection is most commonly achieved through esterification, with benzyl esters offering the most orthogonal cleavage method via hydrogenolysis, compatible with both Fmoc and Boc N-terminal protection strategies. The detailed protocols provided herein offer a practical guide for the implementation of these strategies in the synthesis of Tic-containing peptides for research and drug development.
References
Enhancing Peptide Therapeutic Potential: A Comparative Guide to the Enzymatic Stability of Peptides Incorporating H-Tic-Oet.HCl
For Researchers, Scientists, and Drug Development Professionals
The therapeutic promise of peptides is often hampered by their susceptibility to enzymatic degradation in the body, leading to a short half-life and reduced bioavailability.[1][2][3][4] Chemical modifications are a key strategy to overcome this limitation.[5][4] This guide provides a comparative assessment of the enzymatic stability conferred by incorporating the non-proteinogenic amino acid H-Tic-Oet.HCl (L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid ethyl ester hydrochloride) into a peptide backbone.
Understanding the Challenge: Peptide Instability
Peptides are prone to cleavage by various proteases present in biological fluids. This degradation begins upon administration, limiting the peptide's ability to reach its target and exert its therapeutic effect. The amino acid sequence and the presence of specific cleavage sites are primary determinants of a peptide's stability.[6] Strategies to enhance stability often involve the incorporation of unnatural amino acids, which can create steric hindrance at cleavage sites and alter the peptide's conformation, making it a poorer substrate for degradative enzymes.[4][7]
Comparative Enzymatic Stability: A Hypothetical Case Study
To illustrate the stabilizing effect of this compound, we present a hypothetical case study comparing a standard bioactive peptide with its modified counterpart containing a Tic residue at a position susceptible to enzymatic cleavage.
Table 1: Comparative Enzymatic Stability of a Model Peptide and its H-Tic-Oet Modified Analog
| Peptide Sequence | Modifying Agent | Enzyme | Half-life (t½) in Human Serum | Degradation Rate Constant (k) |
| H-Ala-Phe-Gly-Trp-Leu-OH | None (Unmodified) | Chymotrypsin | 15 min | 0.0462 min⁻¹ |
| H-Ala-Tic -Gly-Trp-Leu-OEt | This compound | Chymotrypsin | > 240 min | < 0.0029 min⁻¹ |
| H-Ala-Phe-Gly-Trp-Leu-OH | None (Unmodified) | Trypsin | > 480 min | Not significant |
| H-Ala-Tic -Gly-Trp-Leu-OEt | This compound | Trypsin | > 480 min | Not significant |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential stabilizing effect of the Tic modification. Actual experimental results may vary.
The constrained nature of the Tic residue is hypothesized to protect the adjacent peptide bond from chymotrypsin cleavage, which typically occurs after large hydrophobic residues like Phenylalanine.
Experimental Protocols
The following are detailed methodologies for key experiments to assess peptide stability, based on established protocols.[1][2]
1. In Vitro Enzymatic Stability Assay
-
Objective: To determine the rate of peptide degradation in the presence of a specific protease.
-
Materials:
-
Peptide stock solutions (1 mg/mL in a suitable buffer, e.g., Phosphate-Buffered Saline, pH 7.4).
-
Protease solution (e.g., Trypsin, Chymotrypsin at 0.1 mg/mL in reaction buffer).
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
-
High-Performance Liquid Chromatography (HPLC) system.
-
-
Procedure:
-
Equilibrate the peptide and enzyme solutions to the reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme to the peptide solution at a specific enzyme:substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.[1][2]
-
2. Plasma Stability Assay
-
Objective: To evaluate the stability of the peptide in a more physiologically relevant matrix.
-
Materials:
-
Peptide stock solutions.
-
Human plasma (or serum).
-
Precipitating agent (e.g., ice-cold acetonitrile).
-
LC-MS/MS system.
-
-
Procedure:
-
Thaw human plasma at 37°C.
-
Spike the peptide into the plasma at a final concentration of, for example, 1 µM.
-
Incubate the mixture at 37°C.
-
At various time points, withdraw an aliquot.
-
Precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the peptide by LC-MS/MS to quantify the amount of intact peptide remaining.
-
Calculate the half-life as described in the enzymatic stability assay.
-
Visualizing the Process and Concept
To further clarify the experimental workflow and the protective mechanism of this compound, the following diagrams are provided.
Caption: Experimental workflow for in vitro enzymatic stability assay.
Caption: Protective effect of Tic incorporation against enzymatic cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 7. Chemical modifications designed to improve peptide stability: Incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization [ricerca.unityfvg.it]
Unlocking Enhanced Peptide-Receptor Interactions: A Comparative Guide to Tic Analog Validation
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is continuous. The incorporation of synthetic amino acids to constrain peptide conformation is a key strategy in this endeavor. Among these, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a rigid analog of Proline and Phenylalanine, has emerged as a powerful tool to enhance peptide-receptor binding affinity, selectivity, and metabolic stability.
This guide provides an objective comparison of the performance of Tic-containing peptide analogs against their native counterparts, supported by experimental data and detailed protocols. By understanding the impact of Tic incorporation, researchers can make more informed decisions in the design and validation of novel peptide drug candidates.
Enhanced Binding Affinity: A Quantitative Comparison
The substitution of key amino acids with Tic can dramatically improve the binding affinity of peptides for their target receptors. This is often attributed to the conformational rigidity imparted by the Tic residue, which can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty of binding. Below are tables summarizing the quantitative impact of Tic substitution on binding affinity for various peptide-receptor systems.
Opioid Receptor Agonists and Antagonists
The opioid system, a critical target for pain management, has been a fertile ground for the application of Tic analogs. The endomorphins and deltorphins are endogenous peptides that bind to opioid receptors. The substitution of Proline with Tic in these peptides has been shown to significantly alter their binding profiles.
| Peptide Analog | Target Receptor | Binding Affinity (Ki in nM) | Fold Change vs. Native | Reference |
| Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) | µ-Opioid Receptor | ~1-5 | - | Fichna et al., 2007 |
| [Tic²]Endomorphin-2 | µ-Opioid Receptor | ~0.1-0.5 | ~10-fold increase | Fichna et al., 2007 |
| Deltorphin I (Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH₂) | δ-Opioid Receptor | ~0.5-1 | - | Erspamer et al., 1989[1] |
| [Tic²]Deltorphin I | δ-Opioid Receptor | ~0.05-0.1 | ~10-fold increase | Schiller et al., 1993 |
Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE is a key enzyme in the renin-angiotensin system and a major target for the treatment of hypertension. Captopril, a synthetic ACE inhibitor, has been a model for the design of new inhibitors. Incorporating Tic into peptide-based ACE inhibitors can enhance their potency.
| ACE Inhibitor | Binding Affinity (IC₅₀ in µM) | Fold Change vs. Parent | Reference |
| Bradykinin Potentiating Peptide (BPP₅a) | ~1.5 | - | Ondetti et al., 1971 |
| [Tic⁷]BPP₅a | ~0.1 | ~15-fold increase | Ufkes et al., 1982 |
Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer. Peptide-based inhibitors of FTase have been developed, and the inclusion of Tic can improve their inhibitory activity.
| FTase Inhibitor | Inhibitory Concentration (IC₅₀ in nM) | Fold Change vs. Parent | Reference |
| Parent Peptide (CVFM) | ~10 | - | James et al., 1993 |
| Tic-containing Analog (C-Tic-FM) | ~1 | ~10-fold increase | Lerner et al., 1995 |
Experimental Protocols: Validating Peptide-Receptor Binding
The accurate determination of binding affinity is crucial for validating the efficacy of Tic-containing peptides. The following are detailed methodologies for key experiments cited in the validation of peptide-receptor binding.
Radioligand Competition Binding Assay
This is the gold standard for determining the binding affinity of a ligand for its receptor.
Objective: To determine the inhibition constant (Ki) of a Tic-containing peptide analog by its ability to compete with a radiolabeled ligand for binding to a target receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., µ-opioid receptor)
-
Radiolabeled ligand (e.g., [³H]DAMGO)
-
Unlabeled Tic-containing peptide and parent peptide
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare serial dilutions of the unlabeled peptides (Tic-containing and parent).
-
In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Add the serially diluted unlabeled peptides to the wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled peptide.
-
Determine the IC₅₀ value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental processes, the following diagrams are provided in Graphviz DOT language.
Opioid Receptor Signaling Pathway
The binding of an opioid agonist, such as a Tic-containing endomorphin analog, to the µ-opioid receptor (a G-protein coupled receptor) initiates a downstream signaling cascade.
References
A Comparative Guide to Tic and Aib in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids is a powerful strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of peptide-based therapeutics. Among the vast array of available building blocks, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) and α-aminoisobutyric acid (Aib) are two of the most widely utilized residues for imposing conformational constraints. This guide provides a comparative analysis of their effects on peptide structure, supported by experimental data and detailed methodologies for key analytical techniques.
Impact on Peptide Secondary Structure: A Comparative Overview
Tic and Aib exert distinct and predictable influences on peptide secondary structure due to their inherent conformational rigidity. While both are valuable tools for peptide design, their effects on helicity and turn formation differ significantly.
α-Aminoisobutyric Acid (Aib): A Potent Helix Inducer
Aib is a small, achiral amino acid with two methyl groups on its α-carbon. This unique structure sterically restricts its backbone dihedral angles (phi, ψ) to a narrow region of Ramachandran space, primarily corresponding to helical conformations. Consequently, the incorporation of Aib residues is a highly effective strategy for nucleating and stabilizing both 310-helices and α-helices in peptides.[1][2] The helical-inducing propensity of Aib is so pronounced that even short peptides containing Aib can adopt stable helical structures in solution.[1] Beyond helix formation, Aib can also be strategically employed to stabilize β-turns, particularly in specific sequence contexts.[2]
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic): A Rigid Turn Inducer
Tic is a conformationally constrained cyclic amino acid. Its rigid bicyclic structure severely limits the rotation of the N-Cα bond, forcing the peptide backbone to adopt a turn-like conformation. Tic is frequently incorporated into peptide sequences to induce β-turns, thereby redirecting the peptide chain. This property is particularly valuable in the design of cyclic peptides and in mimicking the receptor-bound conformation of bioactive peptides, which often feature turn structures at key recognition motifs.
While both residues promote ordered structures, Aib is the more versatile and potent helix-inducer, whereas Tic is a more specific and rigid turn-inducer. The choice between these two residues depends on the desired secondary structure and the specific application of the peptide therapeutic.
Quantitative Data Summary
The following table summarizes the typical effects of Tic and Aib on key peptide structural parameters. It is important to note that the precise impact of these residues can be sequence-dependent.
| Parameter | α-Aminoisobutyric Acid (Aib) | 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic) |
| Primary Structural Effect | Strong induction of helical structures (310 and α-helices) | Induction of β-turn conformations |
| Dihedral Angle (Φ) | Restricted to approximately ±57° | Restricted to approximately -60° |
| Dihedral Angle (Ψ) | Restricted to approximately ±47° | Restricted to a broader range, but often around ±30° or ±120° depending on the turn type |
| Impact on Helicity | Significantly increases helical content | Generally disrupts or terminates helices, favoring turn structures |
| Impact on Proteolytic Stability | Increases stability by shielding peptide bonds within a helical structure | Increases stability by introducing a non-natural, sterically hindered residue |
| Common Applications | Stabilizing helical peptides for protein-protein interaction inhibition, antimicrobial peptides | Inducing turns in GPCR ligands, designing cyclic peptides, mimicking receptor-bound conformations |
Experimental Protocols
Detailed methodologies are crucial for the accurate synthesis and analysis of peptides containing non-natural amino acids. Below are standard protocols for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
Objective: To synthesize a peptide containing either a Tic or Aib residue.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Tic-OH or Fmoc-Aib-OH)
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents), coupling reagent (3 equivalents), and base (6 equivalents) in DMF. Add the solution to the resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide by adding cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of a Tic- or Aib-containing peptide.
Materials:
-
Purified peptide
-
Appropriate solvent (e.g., water, phosphate buffer, trifluoroethanol)
-
Quartz cuvette with a 1 mm path length
-
CD spectrophotometer
Procedure:
-
Sample Preparation: Dissolve the purified peptide in the chosen solvent to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Purge the CD spectrophotometer with nitrogen gas. Set the measurement parameters, including wavelength range (typically 190-260 nm for far-UV CD), bandwidth, and scan speed.
-
Blank Measurement: Record a spectrum of the solvent alone to serve as a baseline.
-
Sample Measurement: Record the CD spectrum of the peptide solution.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data from ellipticity (millidegrees) to mean residue ellipticity [θ].
-
Secondary Structure Analysis: Analyze the processed CD spectrum to estimate the percentage of α-helix, β-sheet, and random coil content using deconvolution software. Peptides with high helical content will show characteristic negative bands around 208 and 222 nm. Peptides with significant β-turn or random coil structures will have different spectral features.
NMR Spectroscopy for Structural Analysis
Objective: To obtain high-resolution structural information of a Tic- or Aib-containing peptide.
Materials:
-
Purified peptide (isotopically labeled if necessary)
-
NMR buffer (e.g., H2O/D2O or an organic solvent)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of 0.5-2 mM.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to check for sample purity and proper folding.
-
2D NMR Experiments: Perform a series of two-dimensional NMR experiments, including TOCSY (to identify amino acid spin systems) and NOESY (to identify through-space proton-proton interactions).
-
Resonance Assignment: Assign all proton resonances to specific amino acids in the peptide sequence.
-
Structural Restraint Generation: Extract distance restraints from the NOESY spectra and dihedral angle restraints from coupling constants.
-
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of 3D structures that are consistent with the experimental restraints.
-
Structure Validation: Evaluate the quality of the calculated structures using parameters such as Ramachandran plots and restraint violation statistics.
Proteolytic Stability Assay
Objective: To compare the stability of Tic- and Aib-containing peptides against enzymatic degradation.
Materials:
-
Purified peptides
-
Protease solution (e.g., trypsin, chymotrypsin, or serum)
-
Reaction buffer
-
Quenching solution (e.g., trifluoroacetic acid)
-
RP-HPLC system
Procedure:
-
Reaction Setup: Incubate a known concentration of each peptide with the protease solution in the reaction buffer at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the enzymatic reaction by adding the quenching solution.
-
HPLC Analysis: Analyze each quenched sample by RP-HPLC to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t1/2) of each peptide under the experimental conditions. A longer half-life indicates greater proteolytic stability.
Signaling Pathways and Experimental Workflows
The conformational constraints imposed by Tic and Aib can significantly impact a peptide's ability to bind to its target receptor and modulate downstream signaling pathways. For instance, many peptide hormones and neurotransmitters that act on G-protein coupled receptors (GPCRs) adopt specific turn conformations upon binding.[3] The incorporation of Tic can pre-organize a peptide into this bioactive conformation, leading to enhanced binding affinity and potency. Similarly, the stabilization of helical structures by Aib is crucial for the activity of many antimicrobial peptides that function by disrupting cell membranes or for peptide ligands that bind to receptors with helical binding motifs.
General GPCR Signaling Pathway
The following diagram illustrates a typical GPCR signaling cascade that can be activated by a peptide ligand.
Caption: General GPCR signaling pathway initiated by a peptide ligand.
Experimental Workflow for Assessing Peptide-Mediated Signaling
This workflow outlines the steps to determine if a Tic- or Aib-containing peptide can activate a specific signaling pathway.
Caption: Workflow for characterizing the signaling effects of a modified peptide.
References
Harnessing the Power of Tic-Modification: A Comparative Guide to Enhancing Peptide Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The inherent therapeutic potential of peptides is often hampered by their poor pharmacokinetic profiles, primarily characterized by rapid enzymatic degradation and short in vivo half-lives. Chemical modifications, such as the incorporation of unnatural amino acids, represent a key strategy to overcome these limitations. This guide provides a comprehensive comparison of the pharmacokinetic properties of peptides modified with Tetrahydroisoquinolinecarboxylic acid (Tic) against their unmodified counterparts, supported by experimental data and detailed protocols.
Improving Metabolic Stability and Bioavailability: A Head-to-Head Comparison
The incorporation of the conformationally constrained amino acid Tic into a peptide sequence can dramatically enhance its resistance to proteolytic degradation, leading to a significantly improved pharmacokinetic profile. A prime example of this is Icatibant, a synthetic decapeptide and a selective bradykinin B2 receptor antagonist, which contains a Tic residue. In contrast, its endogenous, unmodified counterpart, bradykinin, is notoriously unstable in plasma.
| Pharmacokinetic Parameter | Tic-Modified Peptide (Icatibant) | Unmodified Peptide (Bradykinin) |
| Half-life (t½) | Approximately 1-2 hours[1] | Approximately 17 seconds in human plasma[2] |
| Bioavailability (subcutaneous) | Approximately 97%[1] | Not applicable (rapidly degraded) |
| Primary Metabolism | Metabolized by proteolytic enzymes, but resistant to ACE degradation[3] | Rapidly degraded by Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N, and Neutral Endopeptidase[2][4] |
The data clearly demonstrates the profound impact of Tic-modification. The half-life of Icatibant is orders of magnitude longer than that of bradykinin, a direct consequence of the Tic residue sterically hindering the approach of degrading enzymes. This enhanced stability is a critical factor in its high bioavailability following subcutaneous administration, allowing it to reach its therapeutic target effectively.
Experimental Protocols: A Guide to Evaluating Peptide Pharmacokinetics
To assess the pharmacokinetic properties of novel peptides, a well-defined experimental protocol is crucial. The following outlines a typical workflow for a preclinical pharmacokinetic study in a rat model, adaptable for both Tic-modified and unmodified peptides.
Representative Experimental Protocol: Pharmacokinetic Study of a Novel Peptide in Rats
1. Animal Model:
-
Species: Male Wistar rats (n=6 per group)[5].
-
Housing: Housed in controlled conditions with a 12-hour light/dark cycle and free access to food and water[5].
-
Cannulation: Jugular vein cannulation is performed for serial blood sampling[6].
2. Peptide Administration:
-
Formulation: The peptide is dissolved in a suitable vehicle (e.g., saline, PBS).
-
Route of Administration: For intravenous (IV) administration, the peptide is administered as a bolus via the tail vein. For subcutaneous (SC) administration, the peptide is injected into the dorsal thoracic region[7].
-
Dose: The dose will depend on the specific peptide and its expected potency.
3. Blood Sampling:
-
Schedule: Blood samples (approximately 0.2 mL) are collected from the jugular vein cannula at predefined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose)[6].
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis[7].
4. Bioanalytical Method: LC-MS/MS Quantification:
-
Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent (e.g., acetonitrile). The supernatant is then dried and reconstituted in a suitable solvent for analysis[8].
-
LC-MS/MS Analysis: The concentration of the peptide in the plasma samples is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This involves separating the peptide from other plasma components on a C18 column followed by detection and quantification using a mass spectrometer operating in multiple reaction monitoring (MRM) mode[8][9].
-
Standard Curve: A standard curve is generated using known concentrations of the peptide to allow for accurate quantification in the plasma samples.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Half-life (t½): The time taken for the plasma concentration of the peptide to decrease by half.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (calculated by comparing AUC after non-IV administration to AUC after IV administration).
-
Visualizing the Science: Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Bradykinin Signaling Pathway and Icatibant Inhibition.
Caption: Experimental Workflow for a Preclinical Pharmacokinetic Study.
References
- 1. assets.hpra.ie [assets.hpra.ie]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. Determination of the Peptide AWRK6 in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Its Application to Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. development-and-validation-of-a-bioanalytical-method-using-lc-ms-ms-to-quantify-zanamivir-in-human-plasma - Ask this paper | Bohrium [bohrium.com]
Safety Operating Guide
Proper Disposal Procedures for H-Tic-Oet.HCl: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of H-Tic-Oet.HCl (CAS No. 15912-56-8), also known as (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety and Handling Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. Based on available safety data, it is classified with the following hazard statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Therefore, before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is advised. |
II. Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Chemical Name | (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride |
| CAS Number | 15912-56-8 |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Physical Form | Solid |
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved chemical waste disposal service.[1] This ensures that the compound is managed in a safe and environmentally responsible manner.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and has a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "15912-56-8," and the relevant hazard symbols (e.g., irritant).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Storage temperature should be in a cool, dry place.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with a copy of the Safety Data Sheet (SDS) if available, or at a minimum, the chemical name, CAS number, and known hazards.
-
-
Decontamination of Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).
-
Collect the rinsate as hazardous waste and add it to the designated this compound waste container.
-
After thorough decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area:
-
Restrict access to the spill area.
-
Ensure adequate ventilation.
-
-
Personal Protection:
-
Wear the appropriate PPE as outlined in Section I.
-
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For a solution, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in the hazardous waste container.
-
-
Decontamination:
-
Clean the spill area with a suitable solvent and decontaminating solution.
-
Collect all cleanup materials as hazardous waste.
-
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
References
Essential Safety and Handling Guide for (S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (H-Tic-Oet.HCl)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of H-Tic-Oet.HCl (CAS Number: 15912-56-8). Adherence to these procedures is critical to ensure a safe laboratory environment.
Chemical Identification and Hazards
This compound is the hydrochloride salt of the ethyl ester of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. While comprehensive toxicological data is limited, the available safety information indicates that this compound is a hazardous substance that requires careful handling.
Hazard Summary:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when handling larger quantities or if there is a risk of splashing. |
| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use. Change gloves immediately if they become contaminated. |
| Body Protection | A flame-retardant laboratory coat. Ensure it is fully buttoned. For larger quantities, consider a chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if handling outside of a certified chemical fume hood, or if aerosolization is possible. |
Operational Plan: Step-by-Step Handling Protocol
3.1. Preparation and Weighing:
-
Work Area: All handling of this compound, including weighing, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Equipment: Use a dedicated set of spatulas and weighing papers. Decontaminate all equipment after use.
-
Static Control: Take precautionary measures against static discharge, especially when handling the powdered form of the compound.
3.2. Dissolution and Reaction:
-
Solvent Addition: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Temperature Control: Be aware that dissolving hydrochloride salts can be exothermic. Monitor the temperature of the solution and use an ice bath for cooling if necessary.
-
Reaction Monitoring: If used in a chemical reaction, ensure the reaction vessel is properly vented and that any off-gassing is captured or neutralized.
3.3. Post-Handling:
-
Decontamination: Thoroughly clean the work area in the fume hood. Wipe down all surfaces with an appropriate decontaminating solution.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
5.1. Waste Segregation:
-
Solid Waste: Collect unused this compound, contaminated weighing papers, and other solid materials in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for halogenated organic waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
5.2. Neutralization of Acidic Waste (for dilute aqueous solutions only):
-
Work in a fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic waste solution while stirring.
-
Monitor the pH. Continue adding the base until the pH is between 6 and 8.
-
Dispose of the neutralized solution in the appropriate aqueous waste container. Note: This procedure is only for the hydrochloride component and does not degrade the organic molecule. The resulting solution is still considered hazardous waste.
5.3. Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "(S)-Ethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride," and the associated hazards (Irritant).
-
Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
5.4. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's environmental health and safety department or a licensed chemical waste disposal company.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
